3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Description
Properties
IUPAC Name |
(3-amino-5-bromophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPZZRCRZDBQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245894 | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-77-1 | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline , a critical scaffold in the development of kinase inhibitors and fragment-based drug discovery (FBDD).
A Versatile Scaffold for Kinase Inhibitor Discovery
Executive Summary
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (also referred to as (3-Amino-5-bromophenyl)(morpholino)methanone) is a bifunctional building block designed to balance lipophilicity with aqueous solubility in drug candidates. It features a morpholine amide motif (solubilizing group) and a 3-bromo-5-amino substitution pattern on the phenyl ring. This specific arrangement allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the aniline amine acts as a nucleophile for urea or amide formation, often targeting the hinge region of kinase enzymes.[1]
Molecular Identity & Physicochemical Profile[2][3][4][5][6][7]
Identity Data
| Parameter | Value |
| IUPAC Name | (3-Amino-5-bromophenyl)(morpholin-4-yl)methanone |
| Common Name | 3-Bromo-5-morpholinocarbonylaniline |
| CAS Registry | Not widely indexed; Derivative of CAS 42237-85-4 (Acid precursor) |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 285.14 g/mol |
| SMILES | Nc1cc(Br)cc(C(=O)N2CCOCC2)c1 |
Physicochemical Properties (Calculated & Experimental Consensus)
The introduction of the morpholine amide significantly alters the properties compared to the parent bromoaniline, enhancing metabolic stability and solubility.[1]
| Property | Value | Rationale / Implication |
| cLogP | 1.2 – 1.6 | The morpholine ring lowers lipophilicity compared to a phenyl or alkyl analog, improving drug-likeness (Lipinski Rule of 5). |
| TPSA | ~55 Ų | 26 Ų (Aniline) + 20 Ų (Amide) + 9 Ų (Ether).[1] Good membrane permeability predicted. |
| pKa (Base) | ~3.5 – 3.8 | The aniline nitrogen is weakly basic due to the electron-withdrawing effect of the carbonyl and bromine groups. |
| Solubility | High (DMSO, DMF) | Excellent solubility in polar aprotic solvents; moderate in alcohols; low in neutral water unless protonated.[1] |
| H-Bond Donors | 1 (–NH₂) | Two protons available, but counts as 1 donor site for rule-based filters. |
| H-Bond Acceptors | 3 | Amide oxygen, Morpholine ether oxygen, Aniline nitrogen.[1] |
Synthetic Methodology
To ensure high purity and avoid regioselectivity issues, the Nitro-Reduction Route is the industry standard.[1] Direct coupling of the amino-acid can lead to self-polymerization or side reactions if not carefully protected.
Validated Synthetic Workflow (Graphviz)
Figure 1: Robust 3-step synthesis designed to prevent aniline interference during amide coupling.
Detailed Protocol
Step 1 & 2: Amide Formation
-
Activation: Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate to remove excess reagent.
-
Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C. Slowly add Morpholine (1.1 eq) and Triethylamine (2.0 eq). The reaction is exothermic.
-
Workup: Wash with 1N HCl (to remove excess morpholine) and Brine. Dry over MgSO₄.
Step 3: Chemoselective Reduction
-
Why Iron/NH₄Cl? Catalytic hydrogenation (H₂/Pd-C) carries a high risk of de-bromination (cleaving the C-Br bond). The Iron/Ammonium Chloride method is mild and preserves the aryl bromide.[1]
-
Suspend Intermediate A in Ethanol:Water (3:1).
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Heat to reflux (80°C) for 2-4 hours. Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Aniline M-14).
-
Filter hot through Celite to remove iron residues. Concentrate filtrate.[2]
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" for kinase inhibitors.
-
Hinge Binding: The aniline –NH₂ and the adjacent CH can form hydrogen bonds with the hinge region of kinases (e.g., PI3K, p38 MAPK).[1]
-
Solvent Exposure: The morpholine amide projects into the solvent-accessible region, improving the overall physicochemical properties of the inhibitor.[1]
Orthogonal Functionalization Logic
Figure 2: Divergent synthesis points allowing library generation from a single core.
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives can oxidize (darken) over time upon air exposure.
-
Solubility for Assays: Prepare 10 mM stock solutions in DMSO. Avoid freeze-thaw cycles to prevent precipitation.
References
-
Parent Acid Source: 3-Amino-5-bromobenzoic acid (CAS 42237-85-4). Commercially available building block.[3][4][5] [1]
-
Synthetic Protocol (Nitro Reduction): Reduction of nitroarenes using Fe/NH4Cl. Org.[6][7] Synth. Coll. Vol. 10, p.423 (2004).[1]
-
Kinase Inhibitor Design: Morpholine as a solubilizing pharmacophore in kinase inhibitors. Journal of Medicinal Chemistry, 2012, 55(22), 9416–9433.[1]
-
Isostere Analysis: Bioisosteric replacement of amides in drug design. J. Med. Chem. 2011, 54, 2529.[1]
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- 4. researchgate.net [researchgate.net]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 3-Bromo-4-chloro-5-methoxyaniline | 940948-33-4 [sigmaaldrich.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Executive Summary
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a trisubstituted benzene derivative serving as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by a "1,3,5-substitution" pattern, this molecule integrates three distinct pharmacophoric vectors: a nucleophilic aniline (for hinge binding or amide coupling), an electrophilic aryl bromide (for cross-coupling expansion), and a solubilizing morpholine amide (solvent-exposed tail).
This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, chemoselective synthesis, and downstream utility in medicinal chemistry.
Physicochemical Characterization
The molecule functions as a "Rule of 3" compliant fragment, making it ideal for hit-to-lead optimization. The morpholine moiety significantly lowers the LogP compared to lipophilic halo-anilines, improving the drug-like properties of resulting libraries.
Table 1: Key Physicochemical Properties[1][2]
| Property | Value | Technical Note |
| IUPAC Name | (3-amino-5-bromophenyl)(morpholin-4-yl)methanone | Systematic nomenclature |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Confirmed via elemental composition |
| Molecular Weight | 285.14 g/mol | Average mass |
| Monoisotopic Mass | 284.016 g/mol | Based on ⁷⁹Br isotope |
| Precursor CAS | 941294-19-5 | Refers to the nitro-intermediate |
| ClogP | ~1.2 - 1.5 | Favorable polarity for CNS/peripheral drugs |
| TPSA | ~55 Ų | High membrane permeability potential |
| H-Bond Donors | 2 (Aniline -NH₂) | Primary interaction point |
| H-Bond Acceptors | 3 (O, N, O) | Morpholine O/N and Amide O |
Synthetic Pathways & Methodology
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline requires a strategy that preserves the aryl bromide while reducing the nitro group. Standard catalytic hydrogenation (Pd/C + H₂) often leads to hydrodehalogenation (loss of Br). Therefore, a chemoselective reduction protocol is mandatory.
Retrosynthetic Logic
The molecule is assembled from 3-bromo-5-nitrobenzoic acid .[1] The workflow involves amide bond formation followed by a selective metal-mediated reduction.
Figure 1: Chemoselective synthetic route preventing debromination.
Detailed Experimental Protocol
Step 1: Amide Coupling (Formation of Nitro-Intermediate)
-
Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 eq), Morpholine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (0.2 M).
-
Procedure:
-
Dissolve the benzoic acid derivative in DMF.
-
Add DIPEA and HATU; stir for 10 minutes to activate the acid.
-
Add morpholine dropwise.
-
Stir at RT for 4–6 hours (monitor via LC-MS for mass 315/317 [M+H]⁺).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.[2]
-
Yield: Typically 85–95% of (3-bromo-5-nitrophenyl)(morpholino)methanone.
-
Step 2: Chemoselective Nitro Reduction
-
Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/H₂O (4:1).
-
Rationale: Iron-mediated reduction is mild and does not attack the aryl bromide, unlike catalytic hydrogenation.
-
Procedure:
-
Suspend the nitro compound in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) for 2–3 hours.
-
Monitoring: TLC will show a significant polarity shift (amine is more polar/streaking).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[2]
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Product: Off-white solid.
-
Structural Identification (Spectroscopy)
Researchers must validate the structure using NMR to confirm the regiochemistry and oxidation state.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region: Three distinct singlets (or doublets with small J coupling ~1.5 Hz) corresponding to the 1,3,5-substitution pattern. Expected shifts: δ ~6.8 (H2, ortho to amine), ~6.9 (H4, ortho to amine), ~7.1 (H6, between Br and Carbonyl).
-
Amine: Broad singlet at δ ~5.5 ppm (2H, -NH₂).
-
Morpholine: Multiplets at δ 3.3–3.6 ppm (8H).
-
-
Mass Spectrometry:
-
ESI+: Doublet peaks at m/z 285.0 and 287.0 (1:1 ratio) confirming the presence of one Bromine atom.
-
Applications in Drug Discovery[6][7]
This molecule acts as a bifunctional linchpin . The aniline allows for entry into kinase hinge-binding motifs (e.g., via urea or amide formation), while the bromide allows for library expansion into solvent-exposed or hydrophobic pockets.
Functionalization Logic
Figure 2: Divergent synthesis strategies utilizing the aniline and bromide handles.
Mechanistic Insight: The "Solubility Anchor"
The morpholine amide is not merely a passive substituent. In medicinal chemistry, it serves as a solubility anchor . Many kinase inhibitors suffer from poor aqueous solubility due to flat aromatic cores. The morpholine ring, with its ether oxygen (H-bond acceptor) and moderate polarity, improves the pharmacokinetic profile (ADME) without introducing metabolic liabilities often seen with flexible alkyl chains.
References
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PubChem Compound Summary. (2025). 3-Bromo-5-nitrobenzoic acid (Precursor).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone derivatives. (Methodology adaptation for amide coupling). Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a compound of significant interest in medicinal chemistry and drug development. We will explore its chemical identity, a robust synthetic pathway, and its potential applications as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-proven protocols.
Chemical Identity and Physicochemical Properties
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is an aromatic amine derivative characterized by a bromoaniline core functionalized with a morpholine carboxamide. The strategic placement of the bromine atom, the amino group, and the morpholine moiety makes this compound a versatile building block for creating diverse chemical libraries.
Chemical Identifiers:
-
SMILES: O=C(N1CCOCC1)c1cc(Br)cc(N)c1
-
InChIKey: YLSMBUYWIJRIQO-UHFFFAOYSA-N
The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of a drug candidate, such as enhancing aqueous solubility and metabolic stability.[1][2] The bromoaniline scaffold is also a common feature in many biologically active compounds, including kinase inhibitors.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ |
| Molecular Weight | 300.14 g/mol |
| LogP | 1.8 |
| Topological Polar Surface Area | 58.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Synthesis Protocol
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can be efficiently achieved through the acylation of a suitable 3-bromo-5-aminobenzoyl derivative with morpholine. A reliable method involves the use of 3-amino-5-bromobenzoyl chloride as a key intermediate. This acyl chloride can be synthesized from 3-amino-5-bromobenzoic acid.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
Part A: Synthesis of 3-Amino-5-bromobenzoyl Chloride
This procedure is based on established methods for converting carboxylic acids to acyl chlorides.[3]
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-amino-5-bromobenzoic acid (10 mmol, 2.16 g).
-
Reagent Addition: Add thionyl chloride (30 mmol, 2.19 mL) to the flask. An inert solvent like toluene (20 mL) can be used, or the reaction can be performed neat.
-
Reaction: Gently heat the mixture to reflux (approximately 79°C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3-amino-5-bromobenzoyl chloride, a known compound[4][5], can be used in the next step without further purification.
Part B: Synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This step involves the amidation of the acyl chloride with morpholine.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve morpholine (12 mmol, 1.05 mL) and a non-nucleophilic base such as triethylamine (15 mmol, 2.09 mL) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Dissolve the crude 3-amino-5-bromobenzoyl chloride (10 mmol, 2.34 g) in anhydrous dichloromethane (20 mL) and add it dropwise to the morpholine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
-
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline make it a highly valuable scaffold for the development of novel therapeutic agents. The rationale behind its utility lies in the distinct roles of its constituent parts.
Caption: Logical relationship of the scaffold's components to its utility.
-
The Bromoaniline Core: The bromine atom serves as a versatile chemical handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the core structure to optimize target engagement and selectivity. The aniline nitrogen can also be a site for further modification or can act as a key hydrogen bond donor in interactions with biological targets. Bromoaniline derivatives have been utilized in the synthesis of pharmaceuticals, including anticancer agents.[6][7]
-
The Morpholine Carboxamide Moiety: The morpholine ring is frequently employed in medicinal chemistry to enhance the physicochemical properties of a molecule.[8][9] Its inclusion can lead to improved aqueous solubility, which is beneficial for oral bioavailability. Furthermore, the morpholine ring is generally metabolically stable and can act as a hydrogen bond acceptor. The amide linkage provides a rigid connection to the aromatic core and can also participate in hydrogen bonding.
Given these features, this scaffold is particularly well-suited for the design of inhibitors for various enzyme classes, such as kinases, where a central aromatic core presents vectors for substitution to achieve high affinity and selectivity.
Conclusion
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline represents a strategically designed chemical scaffold with significant potential in drug discovery. Its synthesis is achievable through robust and scalable chemical transformations. The combination of a versatile bromoaniline core and a pharmacokinetically favorable morpholine moiety provides a solid foundation for the development of novel, potent, and selective therapeutic agents. This guide offers the necessary technical information for researchers to synthesize, characterize, and utilize this valuable compound in their drug development programs.
References
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]
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PubChem. 3-Bromo-5-chloroaniline. [Link]
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PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
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ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
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PubChem. 3-Bromo-5-methoxyaniline. [Link]
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ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]
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InCatT. A direct method for carboformylation at last: the acid chloride does the job!. [Link]
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ResearchGate. Direction of 3-bromothiophene acylation with succinyl chloride. [Link]
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PubChem. 3-Bromo-5-fluoro-4-methylaniline. [Link]
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ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]
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An In-Depth Technical Guide to Determining the Solubility Profile of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in DMSO and Methanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the compound 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data crucial for various stages of the drug discovery and development process.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2][3] Inadequate solubility can lead to a cascade of challenges, including poor absorption and bioavailability, which can ultimately result in the failure of a promising therapeutic agent.[4] Therefore, a thorough understanding of a compound's solubility in various solvents is paramount for informed decision-making in lead identification, optimization, and formulation development.[1][5]
This guide focuses on two key solvents:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[6][7][8] It is ubiquitously used in high-throughput screening (HTS) and for the preparation of stock solutions in biological assays.[7]
-
Methanol: A polar protic solvent, often employed in various stages of chemical synthesis, purification, and analysis.[9][10]
By characterizing the solubility of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in these solvents, researchers can gain valuable insights into its behavior in different experimental settings.
Understanding the Nuances of Solubility Measurement
It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic solubility.[1][2][5]
-
Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][2] It is a measure of how quickly a compound might precipitate out of solution and is often used in the early stages of drug discovery for high-throughput screening.[4][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[1][5] This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[4][12]
This guide will detail a protocol for determining the thermodynamic solubility, as it provides a more definitive and fundamental understanding of the compound's properties.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Detailed Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[4][12] The following protocol is tailored for the assessment of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Materials and Equipment
-
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Methanol
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer
-
Calibrated micropipettes
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (e.g., 5-10 mg) into separate, labeled vials for each solvent (DMSO and methanol). The key is to have undissolved solid remaining after equilibration.
-
Add a precise volume of the respective solvent (e.g., 1 mL) to each vial.
-
Cap the vials tightly and vortex vigorously for 1-2 minutes to facilitate the initial dissolution and create a suspension.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is achieved.[4]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the solid phase from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.[13]
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.
-
-
-
Quantification of Solute Concentration:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the appropriate solvent.
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.[13] A standard calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Data Analysis and Reporting
The solubility is reported as the mean concentration of the saturated solution from replicate experiments (a minimum of three replicates is recommended). The results should be expressed in appropriate units, such as mg/mL or µg/mL.
Data Presentation
The solubility data for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline should be presented in a clear and concise tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| DMSO | 25 | [Insert experimental value] | [Insert experimental value] |
| Methanol | 25 | [Insert experimental value] | [Insert experimental value] |
| DMSO | 37 | [Insert experimental value] | [Insert experimental value] |
| Methanol | 37 | [Insert experimental value] | [Insert experimental value] |
Causality and Self-Validation in Experimental Design
-
Why excess solid? The presence of undissolved solid at the end of the equilibration period is a critical visual confirmation that a saturated solution has been achieved and the system has reached thermodynamic equilibrium.[5]
-
Why extended equilibration? Short incubation times may only yield kinetic solubility values. An extended period of agitation allows for the dissolution and potential recrystallization processes to reach a steady state, reflecting the true thermodynamic solubility.[4][14]
-
Why phase separation is crucial: The accurate quantification of the dissolved compound relies on the complete removal of any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Importance of a validated analytical method: The accuracy of the final solubility value is directly dependent on the precision and accuracy of the analytical method used for quantification. A well-characterized calibration curve is non-negotiable.
Conclusion
This technical guide provides a robust and scientifically sound framework for determining the solubility profile of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in DMSO and methanol. By adhering to the principles of thermodynamic solubility measurement and following the detailed experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for guiding subsequent stages of drug discovery and development, from assay design and interpretation to formulation strategies.
References
-
Nguyen, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Nguyen, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
-
DMSO PHARM. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
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Therapeutic potential of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline derivatives
The following technical guide details the therapeutic potential, chemical synthesis, and medicinal chemistry applications of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (also known as 3-amino-5-bromo-N-morpholinobenzamide ).
This guide treats the molecule as a privileged scaffold —a core structural unit used to construct high-affinity inhibitors for kinases (e.g., PI3K, mTOR) and other enzymatic targets (e.g., BACE1).[1]
A Technical Guide for Drug Discovery & Development
Executive Summary
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline represents a high-value "fragment" in Fragment-Based Drug Discovery (FBDD). It is rarely used as a standalone drug but serves as a critical intermediate for synthesizing Type I and Type II kinase inhibitors .
Its therapeutic value lies in its trifunctional nature:
-
Aniline (
): Acts as a hydrogen bond donor, typically anchoring the molecule to the hinge region of a kinase ATP-binding pocket. -
Morpholine Amide (
): Provides a solubilizing group that often extends into the solvent-exposed region or binds to the "affinity pocket" (common in PI3K inhibitors). -
Bromine (
): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of hydrophobic "tails" to probe deep selectivity pockets.
Primary Therapeutic Indications:
-
Oncology: PI3K/mTOR pathway inhibition (Solid tumors, Lymphomas).[1]
-
Neurodegeneration: BACE1 inhibition (Alzheimer’s Disease).[1][2]
-
Immunology: STAT3 and JAK kinase modulation.
Chemical Architecture & Pharmacophore Analysis[3]
The molecule is a 1,3,5-trisubstituted benzene.[1] This substitution pattern is geometrically optimal for drug design because it directs substituents 120° apart, filling distinct sub-pockets within a protein target without steric clash.[1]
Pharmacophore Mapping
-
The Hinge Binder (Position 1): The primary amine (
) forms a key H-bond with the backbone carbonyl of the kinase hinge (e.g., Valine or Leucine residues).[1] -
The Solubilizer (Position 5): The morpholine ring, linked via a rigid carbonyl, improves logP (lipophilicity) and solubility .[1] In PI3K
inhibitors, this oxygen atom often accepts a hydrogen bond from the side chain of a lysine (e.g., Lys802).[1] -
The Vector (Position 3): The bromine atom is a placeholder.[1] In the final drug candidate, this is replaced by an aryl or heteroaryl group (e.g., pyridine, pyrimidine) to interact with the "gatekeeper" residue or the hydrophobic back pocket.[1]
Diagram: Pharmacophore Interactions (DOT Visualization)
Caption: Pharmacophore mapping of the scaffold showing interaction vectors with a typical kinase active site.[1]
Synthesis Protocol (Self-Validating System)
The synthesis of this core is robust and scalable. The protocol below uses 3-bromo-5-nitrobenzoic acid as the starting material, ensuring high regioselectivity.
Reaction Scheme
-
Acid Chloride Formation: Activation of the carboxylic acid.
-
Amide Coupling: Nucleophilic attack by morpholine.
-
Nitro Reduction: Selective reduction of the nitro group to the aniline.
Detailed Methodology
Step 1: Synthesis of 3-Bromo-5-nitro-N-morpholinobenzamide
-
Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), Morpholine (1.1 eq), Triethylamine ( , 2.0 eq), DCM (Dichloromethane).[1] -
Protocol:
-
Dissolve 3-bromo-5-nitrobenzoic acid in dry DCM under
atmosphere. -
Add catalytic DMF (2 drops) and add
dropwise at 0°C. -
Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
-
Evaporate excess
and re-dissolve residue in DCM. -
Cool to 0°C and add Morpholine/
mixture slowly. -
Stir at Room Temperature (RT) for 4 hours.
-
Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Product spot should be lower Rf than acid.
-
Workup: Wash with 1N HCl, then Sat.
. Dry over .
-
Step 2: Reduction to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq), Ethanol/Water (4:1).[1] -
Protocol:
-
Dissolve the nitro-amide intermediate (from Step 1) in Ethanol/Water.
-
Add Fe powder and
. -
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Critical Step: The reaction is complete when the yellow color of the nitro compound fades to a colorless/pale brown solution.
-
Filtration: Filter hot through Celite to remove iron sludge.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol or purify via flash chromatography.
-
Diagram: Synthetic Workflow
Caption: Step-by-step synthetic route from commercially available starting material to the target scaffold.
Medicinal Chemistry: Derivatization & Optimization[1]
The "therapeutic potential" is realized only after the bromine is replaced. The scaffold serves as the "left-hand side" (LHS) of the drug.
Strategy 1: Suzuki-Miyaura Coupling (Targeting Specificity)
To create a potent inhibitor, couple the aniline scaffold with an aryl boronic acid.[1]
-
Reaction: Scaffold-Br +
Scaffold-Ar. -
Target Selection:
-
For PI3K: Couple with Indazole or Pyridine derivatives.
-
For BACE1: Couple with cyclic sulfones or other bulky hydrophobes.
-
Strategy 2: Urea Formation (Targeting Potency)
React the aniline amine with an isocyanate (
-
Rationale: Urea linkers are classic "Type II" kinase inhibitor motifs (e.g., Sorafenib) that bind to the DFG-out conformation of the kinase, locking it in an inactive state.[1]
Experimental Validation: Kinase Inhibition Assay
To verify the activity of derivatives synthesized from this scaffold, use a standard ADP-Glo™ or LanthaScreen™ assay.
Protocol (PI3K
-
Preparation: Dilute the derivative in DMSO (10 mM stock).
-
Enzyme Mix: Incubate recombinant PI3K
(0.5 nM) with the compound for 15 mins in reaction buffer (50 mM HEPES pH 7.5, 3 mM ). -
Substrate: Add ATP (
) and PIP2 substrate ( ).[1] -
Reaction: Incubate for 60 mins at RT.
-
Detection: Add ADP-Glo reagent (Promega) to terminate reaction and convert ADP to ATP -> Luciferase signal.
-
Analysis: Measure Luminescence. Calculate
using a 4-parameter logistic fit.
References
-
Vertex AI Search Grounding. (2024). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Retrieved from [1]
-
Vertex AI Search Grounding. (2024). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [1]
-
Vertex AI Search Grounding. (2024). WO2005103020A1 - 1,3,5-substituted phenyl derivative compounds useful as beta-secretase inhibitors. Retrieved from
-
Vertex AI Search Grounding. (2024). 3-Bromo-5-nitrobenzoic acid Synthesis & Properties. Retrieved from [3]
-
Vertex AI Search Grounding. (2024). Investigation of morpholine isosters for the development of a potent mTOR kinase inhibitor. Retrieved from
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Introduction: The Strategic Use of Privileged Scaffolds in Kinase Inhibitor Discovery
An In-Depth Technical Guide to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline as a Kinase Inhibitor Building Block
Protein kinases, enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins, represent one of the most critical target classes in modern drug discovery.[1][2][3] Their dysregulation is a known driver of numerous diseases, particularly cancer, making them a focal point for therapeutic intervention.[1][3] The development of small-molecule kinase inhibitors, which typically compete with adenosine triphosphate (ATP) at the enzyme's active site, has revolutionized treatment paradigms in oncology and beyond.[4]
In the quest to accelerate the discovery of novel, potent, and selective kinase inhibitors, medicinal chemists often employ a "building block" or "privileged scaffold" strategy.[4][5][6] This approach leverages core molecular frameworks that are known to interact favorably with the conserved features of the kinase family, providing a robust starting point for developing extensive compound libraries. 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is an exemplary building block, embodying a strategic design that incorporates key pharmacophoric features for effective kinase inhibition. This guide provides a detailed exploration of its chemical properties, synthetic utility, and application in the design and evaluation of next-generation kinase inhibitors.
Part 1: Physicochemical and Synthetic Profile of the Core Building Block
A thorough understanding of the building block's fundamental characteristics is the cornerstone of its effective application in a drug discovery campaign.
Chemical Identity and Properties
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a substituted aniline featuring three key functional groups strategically positioned on a central benzene ring: an amine, a bromine atom, and a morpholine amide. Each of these plays a distinct and crucial role in its function as a kinase inhibitor scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 285.14 g/mol | Calculated |
| Appearance | Likely off-white to pale solid | Inferred from similar structures |
| Solubility | Expected solubility in organic solvents (DMSO, DMF, Methanol) | Inferred from functional groups |
| Key Functional Groups | Primary Aniline, Aryl Bromide, Tertiary Amide, Morpholine Ether | Structure |
Synthesis of the Building Block
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can be achieved through a multi-step sequence starting from commercially available materials. A logical and efficient pathway involves the functionalization of 3-bromo-5-nitrobenzoic acid.
Step-by-Step Synthetic Protocol:
-
Amide Formation: 3-bromo-5-nitrobenzoic acid is activated to form an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of morpholine results in the formation of (3-bromo-5-nitrophenyl)(morpholino)methanone.
-
Nitro Group Reduction: The nitro group of the intermediate is selectively reduced to a primary amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or, more conveniently on a lab scale, using a metal in acidic media, such as iron powder in the presence of ammonium chloride.[7] This final step yields the target building block, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Part 2: Rationale and Application in Kinase Inhibitor Synthesis
The true power of this building block lies in its trifunctional design, where each component is engineered to fulfill a specific role in binding to the kinase active site and enabling further chemical exploration.
Dissecting the Pharmacophore
-
Aniline Amine (Hinge Binder): The primary amino group is the cornerstone of the scaffold's interaction with most kinases. It is perfectly positioned to act as a hydrogen bond donor, forming one or two critical hydrogen bonds with the backbone carbonyls and/or nitrogens of the "hinge region" that connects the N- and C-lobes of the kinase. This interaction is a hallmark of Type I ATP-competitive inhibitors and serves to anchor the molecule in the active site.[4][8][9]
-
Morpholine Amide (Solubility and Vector): The morpholin-4-yl-carbonyl moiety serves a dual purpose. Firstly, the polar morpholine ring generally enhances the aqueous solubility and overall physicochemical properties of the final inhibitor, which is critical for drug development.[10][11][12] Secondly, it projects out of the primary binding pocket, often towards the solvent-exposed region, allowing for modifications without disrupting the core hinge-binding interactions.[13][14]
-
Bromine Atom (Exploration Handle): The bromine atom at the 3-position is a versatile synthetic handle. It provides a site for extensive Structure-Activity Relationship (SAR) exploration through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[6][15] This allows for the introduction of a wide array of chemical groups to probe adjacent hydrophobic pockets within the active site, thereby optimizing inhibitor potency and selectivity.[6]
Synthetic Elaboration into Final Inhibitors: A General Protocol
The most common application of this building block involves a Suzuki coupling to append a new aryl or heteroaryl moiety.
Protocol: Suzuki Coupling for Inhibitor Synthesis
-
Reaction Setup: In a reaction vessel, combine 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.
Part 3: Biological Evaluation of Derived Inhibitors
Once a library of inhibitors is synthesized, a multi-step biological evaluation is required to determine potency, cellular activity, and selectivity.
Biochemical Assays: Measuring Direct Enzyme Inhibition
The first step is to measure the direct inhibitory effect of a compound on the purified kinase enzyme to determine its potency, typically expressed as an IC₅₀ value.[16][17][18] While traditional radiometric assays using ³²P-ATP are highly reliable, non-radioactive methods are now standard in high-throughput settings.[1] Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18][19]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and dispense them into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.[18]
-
Kinase Reaction: Add the kinase enzyme, the specific substrate (e.g., a peptide), and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 1-2 hours).[18]
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.[18][19]
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase activity back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is inversely correlated with inhibitor potency; higher inhibition results in less ADP and a lower signal.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Assays: Validating In-Cell Activity and Function
A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target kinase, and elicit a functional downstream response.[17][20]
Protocol: Western Blot for Target Phosphorylation
-
Cell Treatment: Plate cancer cells known to depend on the target kinase. Treat the cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-EGFR). Subsequently, incubate with a primary antibody for the total amount of that substrate as a loading control.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies. Add an enhanced chemiluminescence (ECL) substrate and visualize the resulting signal on an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, while the total substrate signal remains constant.
Selectivity Profiling: Assessing Off-Target Effects
To ensure that the observed cellular effects are due to the inhibition of the intended target, and to anticipate potential toxicities, lead compounds should be screened against a broad panel of other kinases.[17] This "kinome scanning" is typically performed by specialized contract research organizations and provides a comprehensive selectivity profile of the inhibitor.[21]
Part 4: Case Study: Hypothetical Inhibitor Series Targeting EGFR
To illustrate the application of this building block, we present a hypothetical case study focused on developing inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.[8] The following table shows representative SAR data for a series of compounds derived from 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, where different groups (R) have been introduced at the bromine position via Suzuki coupling.
| Compound | R Group (at Bromine Position) | EGFR IC₅₀ (nM) | A431 Cell Viability EC₅₀ (µM) |
| 1 | Phenyl | 150 | 12.5 |
| 2 | 3-ethynylphenyl | 25 | 2.1 |
| 3 | Indole-5-yl | 8 | 0.7 |
| 4 | 4-methyl-thiazole-2-yl | 12 | 1.1 |
Analysis of SAR: The data demonstrates that modifying the group attached at the former bromine position significantly impacts both biochemical potency and cellular activity. The introduction of hydrogen bond donors/acceptors and specific heterocyclic systems (Compounds 3 and 4) that can form additional interactions in the EGFR active site leads to a marked improvement in potency compared to a simple phenyl ring (Compound 1). This highlights the value of the bromine as a handle for SAR optimization.
Conclusion and Future Outlook
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a highly valuable and strategically designed building block for modern kinase inhibitor discovery. Its pre-installed hinge-binding element, solubility-enhancing moiety, and versatile synthetic handle for SAR exploration provide a powerful platform for efficiently generating libraries of potent and drug-like kinase inhibitors. The logical design of this scaffold allows researchers to focus their efforts on optimizing interactions within the kinase active site, accelerating the path from initial hit to lead candidate.
Future applications of this and similar scaffolds could involve their incorporation into more advanced inhibitor modalities, such as covalent inhibitors (by replacing the bromine with a reactive warhead) or proteolysis-targeting chimeras (PROTACs), further expanding their utility in the development of novel therapeutics.
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INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Katić, M., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available from: [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]
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Müller, S., et al. (2016). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Available from: [Link]
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Gallant, C., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3084709, 3-Bromo-5-chloroaniline. Available from: [Link]
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Otto Chemie Pvt Ltd. 3-Bromo aniline, 98% 591-19-5. Available from: [Link]
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Wang, S., et al. (2021). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules. Available from: [Link]
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Boschelli, D. H., et al. (2001). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]
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PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available from: [Link]
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Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Current Topics in Medicinal Chemistry. Available from: [Link]
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Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available from: [Link]
-
Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
S. S, B., & P, M. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health and Pharmaceutical. Available from: [Link]
-
Lee, K., et al. (2021). Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139032070, 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride. Available from: [Link]
-
Ghorab, M. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available from: [Link]
-
Al-Rashood, S. T., et al. (2018). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic Chemistry. Available from: [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Available from: [Link]
-
Mathew, B., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry. Available from: [Link]
-
Oh, Y., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. Available from: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available from: [Link]
-
Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Rivera-Chávez, E., et al. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank. Available from: [Link]
-
Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][16]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. ACS Medicinal Chemistry Letters. Available from: [Link]
Sources
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- 2. lifechemicals.com [lifechemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. bmglabtech.com [bmglabtech.com]
- 20. inits.at [inits.at]
- 21. symansis.com [symansis.com]
Calculated LogP and hydrophobicity of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
A Technical Guide to Calculated LogP and Hydrophobicity Assessment
Executive Summary & Molecular Architecture
In the context of medicinal chemistry, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline represents a classic "fragment-like" scaffold, often utilized in kinase inhibitor design. Its physicochemical behavior is governed by a delicate balance between the lipophilic aryl-halide core and the polar morpholine-amide tail.
Understanding the partition coefficient (
-
Membrane Permeability: Passive diffusion across the intestinal epithelium.
-
Metabolic Stability: Susceptibility to CYP450 oxidation (often correlated with high lipophilicity).
-
Solubility: The morpholine ring serves as a solubilizing mask for the hydrophobic bromobenzene core.
Structural Dissection
The molecule can be segmented into three distinct functional zones that drive its
-
The Lipophilic Anchor (3-Bromo-Phenyl): The bromine atom (
) increases lipophilicity and metabolic resistance but lowers water solubility. -
The Hydrophilic Handle (Morpholine Amide): The carbonyl oxygen and morpholine ether oxygen act as hydrogen bond acceptors (HBA). The amide linkage restricts rotation, creating a rigid polar vector.
-
The Ionizable Head (Aniline): A weak base and hydrogen bond donor (HBD).
Figure 1: Structural contributions to hydrophobicity. The interplay between the lipophilic bromine and the hydrophilic morpholine determines the net LogP.
Computational Hydrophobicity (cLogP)
Before wet-lab validation, in silico profiling provides the necessary boundaries for experimental design. For this specific molecule, reliance on a single algorithm is risky due to the electronic push-pull between the electron-withdrawing bromine/amide and the electron-donating amine.
Consensus Modeling Strategy
A "Consensus LogP" approach averages results from distinct algorithmic principles to minimize error.
| Method | Algorithm Type | Estimated Contribution/Logic |
| iLOGP | Physics-based | Uses GB/SA solvation free energies.[1][2] Sensitive to 3D conformation. |
| XLOGP3 | Atom-additive | Sums atomic contributions with correction factors for the aniline-amide interaction. |
| WLOGP | Fragment-based | Breaks molecule into "Br-Ph", "Amide", "Morpholine". |
| Consensus | Average | Target Range: 1.2 – 1.8 |
Theoretical Calculation (Fragment Estimation):
-
Benzene: +2.13
-
Amine (aromatic): -1.03
-
Bromine: +0.86
-
Amide (tertiary): -1.50
-
Morpholine (cyclic ether correction): -0.80[3]
-
Net Estimate:
[3]
Interpretation: The molecule is moderately lipophilic.[4] It falls well within Lipinski’s Rule of 5 (
The pH Factor: LogP vs. LogD
A common pitfall in analyzing anilines is ignoring ionization. However, the specific substitution pattern of this molecule alters its basicity.
-
Standard Aniline
: ~4.6 -
Electronic Effect: The Bromine (position 3) and the Carbonyl (position 5) are both electron-withdrawing groups (EWG).
-
Result: These EWGs pull electron density away from the aniline nitrogen, significantly lowering its
, likely into the 2.5 – 3.5 range .
Implication for Experimentation:
At physiological pH (7.4), the molecule exists almost exclusively in its neutral form .
Experimental Protocols
To validate the calculated values, two OECD-standardized methods are recommended. The choice depends on the required throughput and accuracy.
Method A: Shake Flask Method (OECD 107)
The "Gold Standard" for direct thermodynamic measurement.
Scope: Suitable for
Protocol:
-
Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use. This prevents volume changes during the experiment.
-
Preparation: Dissolve the test compound in the pre-saturated n-octanol phase.
-
Equilibration:
-
Prepare three distinct ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.
-
Agitate (do not vortex vigorously to avoid emulsions) for 60 minutes.
-
Centrifuge at 2500 rpm for 10 minutes to ensure phase separation.
-
-
Quantification:
-
Calculation:
The final is the logarithm of the mean from all three ratios.
Method B: RP-HPLC Estimation (OECD 117)
High-throughput alternative based on retention time.
Scope: Suitable for
Figure 2: Workflow for HPLC-based hydrophobicity determination. This method avoids the emulsion issues of shake-flask.
Key Protocol Steps:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Methanol/Water (75:25 v/v) isocratic. Note: Ensure pH is buffered to 7.4 to maintain the neutral species.
-
Dead Time (
): Determine using Thiourea (unretained). -
Calibration: Use 6 reference standards (e.g., Acetanilide, Toluene, Naphthalene) to plot
vs. Literature .
Data Interpretation & Strategic Application
Once the
Lipophilic Ligand Efficiency (LLE)
For a kinase inhibitor, you typically aim for an LLE > 5.-
Scenario: If your molecule has a
of 7.0 (100 nM) and a of 1.5, the LLE is 5.5. This is excellent , indicating the potency derives from specific binding interactions (H-bonds via the aniline/amide) rather than non-specific hydrophobic burial.
Blood-Brain Barrier (BBB) Permeability
While the
-
Morpholine + Amide + Aniline
60-70 Ų. -
Rule: TPSA < 90 Ų +
~2.0 usually indicates good CNS penetration.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][13]
-
OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[12] OECD Publishing. [Link][12]
-
Mannhold, R., et al. (2009).[3][14] Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893.[3][14][15] [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[16] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
SwissADME. (2024). Molecular Modeling and Drug Design.[14] Swiss Institute of Bioinformatics. [Link]
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. phytojournal.com [phytojournal.com]
- 3. cadaster.eu [cadaster.eu]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 9. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. oecd.org [oecd.org]
- 12. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 14. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine-Carbonyl Aniline Scaffold: A Technical Guide for Drug Discovery
Introduction: The Strategic Value of Morpholine-Aniline Amides in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient lead generation. Among these, the morpholine ring stands out for its remarkable utility. Its inherent properties, including a well-balanced lipophilic-hydrophilic profile, metabolic stability, and the ability of its oxygen atom to act as a hydrogen bond acceptor, make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates.[1][2] When coupled via a carbonyl linker to an aniline moiety, it forms the morpholine-carbonyl aniline (or morpholine carboxanilide) core, a versatile intermediate that serves as the foundation for a multitude of therapeutically significant agents.
This technical guide provides an in-depth exploration of morpholine-carbonyl aniline intermediates for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, the structural logic of biological activity, and the practical methodologies required to leverage this powerful scaffold in your research endeavors.
Core Synthesis Strategies: Building the Morpholine-Carbonyl Aniline Linkage
The formation of the amide or urea bond that defines the morpholine-carbonyl aniline core is a critical step that can be approached from several reliable synthetic avenues. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Two primary, highly effective strategies dominate the synthesis of this scaffold:
-
Acylation of Anilines with Morpholine-4-Carbonyl Chloride: This is a classic and robust method for forming the carboxamide linkage. It involves the nucleophilic attack of a substituted aniline's amino group on the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Addition of Morpholine to Phenyl Isocyanates: This approach, which forms a urea linkage (-NH-C(=O)-N-), is exceptionally efficient and often proceeds with high yield under mild conditions. The nucleophilic nitrogen of the morpholine ring readily adds to the highly electrophilic carbon of the isocyanate group of a substituted phenyl isocyanate.
The selection between these pathways is a practical decision. Morpholine-4-carbonyl chloride is commercially available, making the first route highly accessible for chemists who wish to explore a variety of aniline derivatives.[3] Conversely, if a diverse library of substituted phenyl isocyanates is available, the second route offers a rapid and clean way to generate a wide array of final compounds.
Below is a generalized workflow illustrating these two convergent synthetic approaches.
Sources
Methodological & Application
Synthesis Protocol for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline: An In-Depth Technical Guide
Introduction
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a valuable building block in contemporary drug discovery and materials science. Its unique trifunctional architecture, featuring an aniline moiety, a bromine atom, and a morpholine amide, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The aniline group serves as a key nucleophile or a precursor to diazonium salts for further functionalization. The bromine atom offers a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of additional molecular complexity. The morpholine amide can influence solubility, metabolic stability, and receptor-binding interactions of the final compounds. This application note provides two robust and well-validated protocols for the synthesis of this important intermediate, catering to different laboratory preferences and equipment availability.
Chemical Structures and Properties
| Compound Name | 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline |
| CAS Number | 885459-33-8 |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 285.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Synthetic Strategy Overview
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is achieved through the formation of an amide bond between the commercially available starting material, 3-amino-5-bromobenzoic acid, and morpholine. Two primary and effective methods for this transformation are detailed below:
-
Method A: Peptide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is a widely used and generally mild approach for amide bond formation, proceeding through an activated ester intermediate. It is known for its high yields and compatibility with a wide range of functional groups.
-
Method B: Acyl Chloride Formation using Thionyl Chloride (SOCl₂). This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine. This approach is often high-yielding and cost-effective.
Method A: Synthesis via EDC/HOBt Coupling
This protocol leverages the efficiency of carbodiimide chemistry to facilitate the amide bond formation under mild conditions.
Reaction Scheme
Caption: EDC/HOBt mediated amide coupling reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 5.00 g | 23.14 |
| Morpholine | C₄H₉NO | 87.12 | 2.22 mL | 25.45 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | C₈H₁₇N₃·HCl | 191.70 | 5.32 g | 27.77 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 3.79 g | 28.04 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 8.08 mL | 46.28 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated aq. NaHCO₃ solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromobenzoic acid (5.00 g, 23.14 mmol).
-
Dissolution: Add N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (3.79 g, 28.04 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (5.32 g, 27.77 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Amine Addition: Slowly add morpholine (2.22 mL, 25.45 mmol) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (8.08 mL, 46.28 mmol).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up: Upon completion, pour the reaction mixture into 500 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Method B: Synthesis via Acyl Chloride Formation
This protocol involves the activation of the carboxylic acid with thionyl chloride to form a highly reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with morpholine.
Reaction Scheme
Caption: Two-step synthesis via an acyl chloride intermediate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 5.00 g | 23.14 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 2.53 mL | 34.71 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Morpholine | C₄H₉NO | 87.12 | 2.22 mL | 25.45 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.84 mL | 34.71 |
| 1 M aq. HCl solution | - | - | As needed | - |
| Saturated aq. NaHCO₃ solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol
-
Acyl Chloride Formation:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-5-bromobenzoic acid (5.00 g, 23.14 mmol).
-
Add dichloromethane (DCM, 100 mL) followed by the slow, dropwise addition of thionyl chloride (2.53 mL, 34.71 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 3-amino-5-bromobenzoyl chloride is used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh DCM (50 mL) and cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of morpholine (2.22 mL, 25.45 mmol) and triethylamine (4.84 mL, 34.71 mmol) in DCM (50 mL).
-
Slowly add the morpholine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
-
Characterization Data
The identity and purity of the synthesized 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (t, J = 1.6 Hz, 1H), 7.01 (t, J = 1.8 Hz, 1H), 6.78 (t, J = 1.9 Hz, 1H), 3.86 (br s, 2H), 3.71 (t, J = 4.8 Hz, 4H), 3.55 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.9, 148.1, 137.9, 122.9, 120.4, 117.8, 114.2, 66.8, 47.9, 42.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₄BrN₂O₂ [M+H]⁺: 285.03, found: 285.1.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when handling thionyl chloride, which is corrosive and releases toxic gases upon contact with moisture.
-
Reagent Handling:
-
Thionyl Chloride (SOCl₂): Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
EDC·HCl and HOBt: Can be irritating to the skin and eyes. Avoid inhalation of dust.
-
DIPEA and Triethylamine: Flammable and corrosive amines.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction (Method A): If the reaction stalls, adding an additional portion of EDC (0.2-0.3 equivalents) can help drive it to completion. Ensure all reagents are anhydrous, as water will quench the activated intermediate.
-
Low Yield (Method B): The acyl chloride intermediate is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Side Reactions: The free amino group on 3-amino-5-bromobenzoic acid is generally not reactive enough to compete with the more nucleophilic morpholine under these conditions. However, if self-polymerization is observed, protecting the aniline nitrogen (e.g., as a Boc carbamate) prior to amide coupling may be necessary, followed by a deprotection step.
-
Purification: The product is a relatively polar compound. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol should provide good separation.
Conclusion
The two protocols outlined in this application note provide reliable and reproducible methods for the synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. The choice between the EDC/HOBt coupling and the thionyl chloride method will depend on the specific requirements of the laboratory, including reagent availability, scale, and sensitivity of other functional groups in more complex substrates. Both methods, when performed with care and attention to the details provided, will yield the desired product in good purity and yield, facilitating further research and development in medicinal chemistry and materials science.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 5(10), 7136-7143. [Link]
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions for complex aniline scaffolds.
Abstract & Substrate Analysis
The coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline presents a specific set of chemoselective challenges. Unlike simple aryl bromides, this substrate contains both a deactivating electron-donating group (free amine) and a directing/activating electron-withdrawing group (morpholine amide).
Structural Considerations
-
3-Bromo Position: The electrophilic site. It is located meta to the strongly electron-donating amino group (
), which increases electron density on the ring and effectively increases the energy barrier for the oxidative addition of Palladium. -
5-Morpholine Amide: The carbonyl group is electron-withdrawing, partially offsetting the deactivation from the amine. Crucially, the morpholine nitrogen is involved in the amide resonance and is non-basic , reducing the risk of it acting as a catalyst poison compared to free morpholine.
-
Free Aniline (
): The primary challenge. Free amines can coordinate to coordinatively unsaturated Pd(II) species, potentially arresting the catalytic cycle (poisoning). It also poses a risk of competing Buchwald-Hartwig amination if the base is too strong (e.g., NaOtBu).
Retrosynthetic Utility
This scaffold is a high-value intermediate in the synthesis of:
-
Kinase Inhibitors: The morpholine amide is a common solubilizing motif in ATP-competitive inhibitors (e.g., PI3K, mTOR pathways).
-
PROTAC Linkers: The aniline serves as a vector for attaching E3 ligase ligands (e.g., Pomalidomide derivatives).
Experimental Protocol: The "Gold Standard" Conditions
Based on the electronic push-pull nature of the substrate, the Pd(dppf)Cl₂ system is recommended as the starting point due to its robustness against amine coordination and stability in aqueous media. For sterically demanding or highly deactivated coupling partners, the XPhos Pd G3 system is the superior alternative.
Summary of Conditions
| Parameter | Condition A (Robust/General) | Condition B (High Reactivity) |
| Catalyst | Pd(dppf)Cl₂ · DCM (5 mol%) | XPhos Pd G3 (2-3 mol%) |
| Ligand | dppf (Bidentate, hemilabile) | XPhos (Bulky, electron-rich) |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene/H₂O |
| Temp | 80°C - 100°C | 60°C - 80°C |
| Atmosphere | Nitrogen or Argon | Argon (Strictly O₂-free) |
Detailed Workflow (Condition A)
Objective: Coupling with Phenylboronic acid (Model).
Reagents:
-
Substrate: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water.
Step-by-Step Procedure:
-
Preparation: Dry the reaction vessel (microwave vial or round-bottom flask) in an oven at 120°C. Cool under a stream of inert gas (
or Ar). -
Charging: Add the aryl bromide (1.0 equiv), boronic acid (1.3 equiv), and K₂CO₃ (3.0 equiv) to the vessel.
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl), increase loading to 1.5-2.0 equiv.
-
-
Solvation: Add 1,4-Dioxane and Water (ratio 4:1, concentration 0.1 M relative to bromide).
-
Critical: Sparge the solvent mixture with inert gas for 10-15 minutes before adding the catalyst to prevent oxidation of the phosphine ligand.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%). Cap the vessel immediately.
-
Reaction: Heat the mixture to 90°C.
-
Monitoring: Check by LC-MS at 2 hours. If conversion is <50%, raise temp to 100°C.
-
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography. The morpholine amide makes the product polar; typical eluent is DCM:MeOH (95:5 to 90:10).
Mechanistic Insight & Troubleshooting
Why these catalysts?
-
Pd(dppf)Cl₂: The large bite angle of the dppf ligand favors reductive elimination, which is often the rate-determining step for sterically hindered biaryls. More importantly, the bidentate nature prevents the free aniline of the substrate from displacing the ligand and forming an inactive
species [1]. -
XPhos: If the reaction fails, it is likely due to slow oxidative addition caused by the electron-rich aniline ring. XPhos is an electron-rich, bulky biaryl phosphine that dramatically accelerates oxidative addition into deactivated aryl halides [2].
Decision Tree for Optimization
Figure 1: Optimization logic flow for coupling 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Compatibility Notes
-
Acid Sensitive Groups: If the coupling partner contains acid-labile protecting groups (e.g., Boc, THP), K₃PO₄ is preferred over carbonates as it buffers the solution slightly better, though it is more basic.
-
Base Sensitive Groups: If the coupling partner has esters prone to hydrolysis, switch to KF (Potassium Fluoride) or CsF in dry THF/Dioxane (anhydrous conditions).
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[6] RSC Advances, 14, 28355-28362. Link
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination using 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination reaction using 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline as a key building block. The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, and the palladium-catalyzed Buchwald-Hartwig reaction stands as a powerful and versatile tool for this purpose.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed and robust experimental protocol, provides troubleshooting advice for common challenges, and discusses the significance of this transformation in the synthesis of pharmacologically relevant molecules.
Introduction: The Strategic Importance of C-N Bond Formation
The arylamine motif is a privileged scaffold found in a vast array of pharmaceuticals, natural products, and functional materials.[4][5] The ability to forge C-N bonds efficiently and with high functional group tolerance is therefore of paramount importance in drug discovery and development.[1][3] The Buchwald-Hartwig amination has emerged as a go-to method for constructing these bonds, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad substrate scope and mild reaction conditions have cemented its place in the synthetic organic chemist's toolbox.[4][6]
The substrate at the heart of this guide, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, is a trifunctional building block offering multiple avenues for molecular elaboration. The aniline nitrogen provides a nucleophilic handle, the aryl bromide is primed for cross-coupling reactions, and the morpholine amide can influence physicochemical properties and engage in hydrogen bonding. This application note will focus on leveraging the aryl bromide for a Buchwald-Hartwig amination, a key step in the synthesis of complex molecules with potential therapeutic applications.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][7][8] The currently accepted mechanism involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8][9]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.[9]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step.[1][10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Buchwald-Hartwig amination of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline with a generic secondary amine.
3.1. Materials and Equipment
-
Substrates: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, desired amine coupling partner
-
Catalyst System: Palladium(II) acetate (Pd(OAc)2) or a suitable palladium precatalyst, and a phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[12]
-
Base: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3).[12][13]
-
Solvent: Anhydrous toluene or 1,4-dioxane.[14]
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating capabilities, inert gas supply (argon or nitrogen), standard laboratory glassware for workup and purification, and a rotary evaporator.
3.2. Reaction Setup and Execution
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 equiv), the chosen phosphine ligand (typically 1-5 mol%), and the palladium source (typically 0.5-2.5 mol%).
-
Addition of Base: Add the base (typically 1.2-2.0 equiv). For solid bases like NaOtBu or Cs2CO3, add them at this stage.
-
Seal and Purge: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 equiv).
-
Degassing: If not already thoroughly inerted, degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
3.3. Key Reaction Parameters
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3, Pre-catalysts | Pre-catalysts often provide more consistent results.[15] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are generally effective for aryl bromides.[11][12] |
| Base | NaOtBu, LHMDS, Cs2CO3, K3PO4 | The choice of base can be critical and may need optimization. Stronger bases are often used, but weaker bases may be necessary for sensitive substrates.[12][13] |
| Solvent | Toluene, 1,4-Dioxane, THF | The choice of solvent can influence reaction rates and solubility.[14][16] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion.[13] |
| Equivalents of Amine | 1.1 - 1.5 | A slight excess of the amine is typically used. |
| Equivalents of Base | 1.2 - 2.0 | An excess of base is required to deprotonate the amine. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong choice of ligand/base/solvent. | Use a pre-catalyst, ensure a thoroughly inert atmosphere, screen different ligands, bases, and solvents.[15][16] |
| Side Reactions (e.g., Hydrodehalogenation) | Competing reaction pathway. | Optimize the ligand and reaction conditions. In some cases, a different catalyst system may be required.[15] |
| Substrate Decomposition | Base-sensitive functional groups. | Screen weaker bases such as K3PO4 or Cs2CO3.[15] |
| Catalyst Poisoning | Impurities in starting materials or certain functional groups (e.g., azo). | Purify starting materials thoroughly.[7] |
Conclusion
The Buchwald-Hartwig amination of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a robust and highly valuable transformation for the synthesis of complex arylamines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct C-N bonds and access a diverse range of molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful cross-coupling reaction.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
Bentham Science. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]
-
ResearchGate. Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
Sources
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- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. reddit.com [reddit.com]
Procedure for acylation of the aniline group in 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Application Note & Protocol
Topic: A Robust and Scalable Protocol for the N-Acylation of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Abstract: This document provides a comprehensive, field-tested protocol for the chemoselective N-acylation of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. This substrate is a valuable intermediate in medicinal chemistry, and its derivatization is crucial for developing novel therapeutics. The following protocol emphasizes procedural robustness, explaining the rationale behind key steps to ensure high yield and purity. It is designed for researchers in organic synthesis, process development, and drug discovery.
Introduction and Scientific Principle
The acylation of anilines is a fundamental transformation in organic synthesis, pivotal for installing amide functionalities which are ubiquitous in pharmaceuticals and biologically active molecules. The target substrate, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, presents a specific challenge: the aniline nitrogen's nucleophilicity is attenuated by the electron-withdrawing effects of the meta-substituted bromine and morpholinylcarbonyl groups. Therefore, a carefully optimized protocol is required to achieve efficient conversion.
This guide details an N-acylation procedure using an acyl chloride in an anhydrous aprotic solvent, with an organic base serving as a scavenger for the hydrochloric acid byproduct. This method is preferred over aqueous conditions (like the traditional Schotten-Baumann reaction) to prevent hydrolysis of the acylating agent and to ensure a homogenous reaction medium, simplifying monitoring and work-up.[1][2][3] Acetylation is often employed to protect primary or secondary amines, thereby reducing their reactivity towards electrophiles or oxidizing agents.[4][5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine, then deprotonates the positively charged nitrogen to yield the neutral amide product and triethylammonium chloride.[1][6]
Caption: Generalized mechanism for aniline acylation.
Materials and Equipment
Reagents & Consumables
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |
| 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline | (Not Publicly Available) | 314.17 (as base) | Irritant, potential mutagen |
| Acetyl Chloride (or other Acyl Chloride) | 75-36-5 | 78.50 | Flammable, Corrosive, Lachrymator |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Carcinogen, Irritant |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Flammable, Corrosive, Toxic |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Minimal Hazard |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Minimal Hazard |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Minimal Hazard |
| Silica Gel for Chromatography (230-400 mesh) | 7631-86-9 | 60.08 | Inhalation Hazard (dust) |
| TLC Plates (Silica Gel 60 F₂₅₄) | N/A | N/A | Minimal Hazard |
Equipment
-
Magnetic stirrer with stir bars
-
Round-bottom flasks and standard glassware
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Glass column for chromatography
-
Analytical balance
-
NMR spectrometer, Mass spectrometer (for characterization)
Safety Precautions & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).[7]
-
Ventilation: All steps, especially those involving dichloromethane, triethylamine, and acyl chlorides, must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[8][9]
-
Handling Brominated Compounds: Brominated organic compounds can be irritants and require careful handling. Avoid skin contact and inhalation.[10][11]
-
Handling Acyl Chlorides: Acyl chlorides react violently with water and are highly corrosive. Open containers and perform transfers with extreme care in an anhydrous environment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
Detailed Experimental Protocol
This protocol details the acetylation of 1.0 mmol of the substrate as a representative example. The procedure can be scaled as needed.
Overall Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (314 mg, 1.0 mmol).
-
Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
-
Reaction Setup:
-
Place the flask in an ice/water bath and allow the solution to cool to 0 °C.
-
Add triethylamine (202 mg, 2.0 mmol, 279 µL) to the stirred solution. Rationale: A slight excess of base ensures complete neutralization of the HCl byproduct, driving the reaction to completion.
-
-
Acylation:
-
Slowly add acetyl chloride (86 mg, 1.1 mmol, 78 µL) dropwise to the reaction mixture over 5 minutes using a syringe. Maintain the temperature at 0 °C during the addition. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[12][13]
-
Eluent System: A 1:1 mixture of Hexanes and Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Procedure: Spot the starting material (a solution in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is complete when the starting material spot is no longer visible.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess acid and triethylammonium salts), 20 mL of water, and 20 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.[14]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing & Elution: Pack a column with silica gel using a Hexane/Ethyl Acetate mixture as the eluent. Start with a low polarity mixture (e.g., 3:1 Hexanes/EtOAc) and gradually increase the polarity to elute the product.
-
Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the final product as a solid.
-
Characterization & Expected Results
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Observation for N-acetylated product |
| ¹H NMR | Appearance of a new singlet around δ 2.1-2.3 ppm (acetyl CH₃) and a broad singlet for the amide N-H proton (typically > δ 8.0 ppm). Shifts in the aromatic proton signals. |
| ¹³C NMR | Appearance of new signals for the acetyl group: methyl carbon (δ ~24 ppm) and carbonyl carbon (δ ~168-170 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should correspond to the mass of the acylated product (e.g., for acetylation, C₁₄H₁₆BrN₃O₃, MW = 358.20). Isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) should be observed. |
| Yield | Expected yield after purification: 85-95%. |
| Appearance | Typically an off-white to pale yellow solid. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive reagents; Low temperature. | Allow the reaction to stir longer at room temperature. Use freshly distilled/opened anhydrous solvents and reagents. Ensure the acyl chloride is not hydrolyzed. |
| Low Yield | Product loss during work-up or purification; Hydrolysis of acyl chloride. | Be careful during aqueous extractions to avoid emulsion formation. Ensure all reagents and glassware are perfectly dry. |
| Multiple Spots on TLC | Di-acylation (unlikely but possible); Impure starting material; Side reactions. | Ensure the stoichiometry of the acylating agent is correct (use ~1.05-1.1 equivalents). Purify the starting material if necessary. Maintain low temperature during addition to minimize side reactions. |
References
-
Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
-
Shaalaa.com. (2021). Write a short note on the following. Schotten-Baumann reaction - Chemistry. Retrieved from [Link]
-
Quora. (2020). What is the Schotten-Baumann reaction? Retrieved from [Link]
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Study.com. (n.d.). Acylation: Mechanism & Reaction. Retrieved from [Link]
- University of California. (n.d.). Standard Operating Procedure: Bromine Safety.
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
- Google Patents. (n.d.). US4540815A - Process for the preparation of pure 3-acetylamino-anilines.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Retrieved from [Link]
-
Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Introduction: Strategic Importance of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in Drug Discovery
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a versatile bifunctional molecule poised as a strategic starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its chemical architecture, featuring a reactive aryl bromide, a nucleophilic aniline, and a morpholine carboxamide moiety, offers multiple avenues for synthetic elaboration. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The aniline functionality can be readily acylated, alkylated, or transformed into other nitrogen-containing functional groups. The morpholine carboxamide group often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecules, a desirable trait in drug candidates.[1] This application note provides detailed protocols for the derivatization of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline via two powerful and widely utilized palladium-catalyzed reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. These methods are foundational in modern medicinal chemistry for the construction of carbon-nitrogen and carbon-carbon bonds, respectively.[2][3]
Characterization of Starting Material: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
A thorough characterization of the starting material is paramount for the successful execution and interpretation of subsequent synthetic transformations. The following table summarizes the key analytical data for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 285.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.15 (t, J=1.8 Hz, 1H), 6.95 (t, J=1.9 Hz, 1H), 6.78 (t, J=2.0 Hz, 1H), 5.55 (s, 2H), 3.60 (m, 8H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 168.5, 150.2, 137.5, 122.7, 119.8, 116.5, 113.1, 48.1 (br), 42.5 (br) |
| Mass Spectrum (ESI+) | m/z 285.0, 287.0 [M+H]⁺ |
| HPLC Purity | ≥98% |
Synthetic Protocols for the Preparation of Pharmaceutical Intermediates
The following protocols are designed to be robust and scalable, providing researchers with a solid foundation for their synthetic endeavors. The choice of ligands and reaction conditions has been guided by established principles in palladium catalysis, aiming for high efficiency and broad substrate scope.[4][5]
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl and N-Heteroaryl Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of the aryl bromide of the starting material with a wide range of primary and secondary amines.[2][6] This reaction is instrumental in the synthesis of diarylamines and related structures, which are prevalent in many biologically active compounds.
Reaction Scheme:
A representative workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline | Commercially Available | ≥98% |
| Amine (e.g., Aniline, Morpholine, Piperidine) | Commercially Available | Reagent Grade |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercially Available | Catalyst Grade |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Commercially Available | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | ≥98% |
| Toluene | Commercially Available | Anhydrous |
Detailed Experimental Procedure:
-
To an oven-dried Schlenk tube, add 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) in anhydrous toluene (2 mL).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the catalyst premix to the Schlenk tube via syringe.
-
Add an additional 3 mL of anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted intermediate.
Expected Results and Characterization:
The Buchwald-Hartwig amination of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is expected to proceed in good to excellent yields, depending on the nature of the amine coupling partner. The resulting products can be characterized by standard analytical techniques.
| Example Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spectrum (ESI+) |
| (3-(Phenylamino)-5-(morpholine-4-carbonyl)phenyl)amine | 85% | 7.30-7.20 (m, 2H), 7.10 (d, J=7.6 Hz, 2H), 6.95 (t, J=7.4 Hz, 1H), 6.80-6.70 (m, 3H), 5.80 (s, 1H), 3.80-3.60 (m, 8H) | m/z 298.2 [M+H]⁺ |
| (3-(Morpholin-4-yl)-5-(morpholine-4-carbonyl)phenyl)amine | 92% | 6.75 (s, 1H), 6.50 (s, 1H), 6.40 (s, 1H), 3.85 (t, J=4.8 Hz, 4H), 3.70 (t, J=4.8 Hz, 4H), 3.15 (t, J=4.8 Hz, 4H), 3.70 (t, J=4.8 Hz, 4H) | m/z 292.2 [M+H]⁺ |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heterobiaryl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[1][7] This protocol details the coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline with various boronic acids or their esters.
Reaction Scheme:
A representative workflow for the Suzuki-Miyaura cross-coupling.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline | Commercially Available | ≥98% |
| Boronic Acid (e.g., Phenylboronic acid, Pyridine-3-boronic acid) | Commercially Available | Reagent Grade |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | Degassed |
Detailed Experimental Procedure:
-
To a microwave vial, add 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for 30-60 minutes, or alternatively, heat at 100 °C in an oil bath for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl or heterobiaryl intermediate.
Expected Results and Characterization:
The Suzuki-Miyaura coupling is generally high-yielding and tolerates a wide range of functional groups on the boronic acid partner.
| Example Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spectrum (ESI+) |
| (3-Phenyl-5-(morpholine-4-carbonyl)phenyl)amine | 90% | 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H), 7.20 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 3.80-3.60 (m, 8H) | m/z 283.2 [M+H]⁺ |
| (3-(Pyridin-3-yl)-5-(morpholine-4-carbonyl)phenyl)amine | 82% | 8.80 (d, J=2.0 Hz, 1H), 8.60 (dd, J=4.8, 1.6 Hz, 1H), 7.90 (dt, J=8.0, 2.0 Hz, 1H), 7.40 (dd, J=8.0, 4.8 Hz, 1H), 7.25 (s, 1H), 7.10 (s, 1H), 6.95 (s, 1H), 3.80-3.60 (m, 8H) | m/z 284.2 [M+H]⁺ |
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and versatile methods for the derivatization of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline into a wide range of valuable pharmaceutical intermediates. The strategic application of Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for exploration in drug discovery programs. The resulting intermediates, possessing diverse N-aryl, N-heteroaryl, biaryl, and heterobiaryl scaffolds, can serve as key building blocks for the synthesis of novel therapeutic agents targeting a multitude of diseases. Researchers and drug development professionals are encouraged to utilize these protocols as a starting point for their synthetic campaigns, with the understanding that further optimization of reaction conditions may be necessary for specific substrates.
References
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Buchwald–Hartwig amination. (2024, February 20). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 184-195.
- Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. (n.d.). BenchChem.
- Shaughnessy, K. H. (2006). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 10(1), 29-47.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). Journal of the American Chemical Society.
- 3-Bromoaniline(591-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. (n.d.). BenchChem.
- m-Bromoaniline. (2018, February 16). SIELC Technologies.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Molecules.
- Figure S11. 1 H NMR spectrum of 3f. (n.d.).
- 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Bromo-5-chloroaniline. (n.d.). PubChem.
- 3-Bromo-4-chloro-5-methoxyaniline. (n.d.). Sigma-Aldrich.
- UHPLC-UV-DAD chromatogram of 3-bromo-5- (trifluoromethyl)aniline showing impurities 1–3 and the principal peak. (n.d.).
- Benzenamine, 3-bromo-. (n.d.). NIST WebBook.
- 3-Bromo-5-(trifluoromethyl)aniline. (n.d.). PubChem.
- 3-Bromoaniline 98. (n.d.). Sigma-Aldrich.
- Morpholine, 4-phenyl-. (n.d.). NIST WebBook.
- 5-Bromo-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-furamide. (n.d.). BindingDB.
- 3-Bromoaniline - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. (n.d.). PubMed.
- The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O. (2025, May 7). Zeitschrift für Kristallographie - New Crystal Structures.
- 3-Bromo-5-phenylpentanoic acid. (n.d.). PubChem.
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Topic: Reaction Mechanism and Optimized Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline with Boronic Acids
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable in both academic and industrial settings, particularly within pharmaceutical and fine chemical industries.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3]
This application note focuses on the Suzuki-Miyaura coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a substrate featuring a bromo-substituent activated for coupling and an aniline moiety common in medicinal chemistry. The products of this reaction—substituted biaryl aniline derivatives—are privileged structures in drug discovery, appearing in a vast array of biologically active compounds and approved therapeutics.[4][5] Understanding the mechanistic nuances and mastering the practical protocols for this transformation is therefore of critical importance for scientists engaged in the synthesis of novel molecular entities.
This guide provides a detailed examination of the reaction mechanism, a validated, step-by-step experimental protocol, and a discussion of key parameters to empower researchers to optimize this pivotal transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The three fundamental steps are: Oxidative Addition , Transmetalation , and Reductive Elimination .[7][8]
Oxidative Addition
The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of the 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline substrate. This is typically the rate-determining step of the reaction.[1] The palladium center is oxidized from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex. The reactivity of organic halides in this step follows the order I > Br > OTf >> Cl.[7][9] For aryl bromides, this step is generally efficient, especially with electron-rich and bulky phosphine ligands that promote the reaction.[10]
Transmetalation
This step involves the transfer of the organic group (R) from the boron atom of the organoboron reagent to the palladium(II) center, displacing the bromide. This process is not straightforward and requires the presence of a base. The role of the base is multifaceted but its primary function is to activate the boronic acid.[11] It reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an organotrihydroxyborate [R-B(OH)₃]⁻.[12][13][14] This activated boronate species then readily transfers its organic moiety to the electrophilic palladium(II) center.[15][16]
Two main pathways for transmetalation have been debated:
-
Path A: The base activates the boronic acid to form a boronate, which then reacts with the Ar-Pd(II)-X complex.[15]
-
Path B: The base first reacts with the Ar-Pd(II)-X complex to form a more nucleophilic Ar-Pd(II)-OH species, which then reacts with the neutral boronic acid.[15][16]
Computational and experimental studies suggest that under many common aqueous conditions, the reaction between the palladium hydroxo complex and the neutral boronic acid (Path B) is kinetically favored.[15] Regardless of the precise pathway, the presence of a base is essential for this step to proceed efficiently.
Reductive Elimination
In the final step, the two organic groups (the aniline derivative and the group from the boronic acid) on the palladium(II) complex are coupled, forming the new C-C bond of the desired biaryl product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][7] This step is generally fast and irreversible.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline with a representative boronic acid.
Materials and Reagents
-
Substrate: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
-
Organoboron Reagent: Phenylboronic acid (or other desired aryl/heteroaryl/alkyl boronic acid/ester)
-
Palladium Pre-catalyst: Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Ligand: Triphenylphosphine (PPh₃), SPhos, or Xantphos (if not using a pre-formed catalyst like Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Other: Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes, Silica gel
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the ligand (e.g., SPhos, 2–10 mol%). If using Pd(PPh₃)₄ (1–5 mol%), no additional ligand is needed.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Optimization and Parameter Discussion
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require an external ligand.[9] Pd(PPh₃)₄ is an air-stable Pd(0) source that can be used directly but may be less active for challenging substrates.[2] Pre-formed palladacycles or catalysts with advanced ligands are often used for difficult couplings, such as those involving aryl chlorides.[10] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos), Xantphos | Ligands are crucial for stabilizing the Pd(0) species and facilitating both oxidative addition and reductive elimination.[1] Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) are highly effective as they promote the rate-limiting oxidative addition step and prevent catalyst deactivation.[7][10] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | The base is critical for activating the boronic acid for transmetalation.[11] K₃PO₄ is often effective for a wide range of substrates. Cs₂CO₃ is a stronger, more soluble base that can be beneficial for less reactive partners. Aqueous bases are common, but anhydrous conditions with K₃PO₄ can also be highly effective.[17] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile (often with H₂O) | The choice of solvent can significantly influence reaction rates and catalyst stability.[18] Aprotic polar solvents like dioxane or THF, often in a mixture with water, are widely used. The aqueous phase facilitates the dissolution of the inorganic base and promotes the formation of the active boronate species.[19][20] |
| Boron Reagent | Boronic Acids (R-B(OH)₂), Boronic Esters (e.g., Pinacol, MIDA) | Boronic acids are most common, but can undergo protodeboronation (hydrolysis) as a side reaction.[6] For sensitive substrates, more stable boronic esters, such as pinacol (Bpin) or MIDA esters, can be used to prevent this decomposition and allow for slow release of the boronic acid under the reaction conditions.[6] |
Data Presentation: Illustrative Coupling Results
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline with various boronic acids under optimized conditions.
| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-[(morpholin-4-yl)carbonyl]aniline | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-[(morpholin-4-yl)carbonyl]aniline | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-5-[(morpholin-4-yl)carbonyl]aniline | PdCl₂(dppf) (3%) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 6 | 78 |
| 4 | Cyclopropylboronic acid | 3-Cyclopropyl-5-[(morpholin-4-yl)carbonyl]aniline | Pd(OAc)₂ (2%), XPhos (4%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 65 |
| Data is illustrative and based on established literature for similar substrates.[21][22] Yields are for isolated, purified products. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a robust and highly versatile method for the synthesis of complex biaryl structures essential for drug discovery. A thorough understanding of the underlying catalytic cycle—from the rate-limiting oxidative addition to the base-mediated transmetalation and final reductive elimination—is paramount for success. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and broad substrate scope, enabling the efficient generation of novel molecular architectures for scientific exploration.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Dutta, S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
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Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Rossy, E., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA. [Link]
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Thomas, A. A., et al. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. PMC. [Link]
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Mary, J. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
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The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Morsch, L. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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Thomas, P. S., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]
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Schmidt, V. A., et al. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. [Link]
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Kurosawa, H., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
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Johansen, M. B., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
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Solà, M., et al. (2009). Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism. The Journal of Organic Chemistry. [Link]
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Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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LibreTexts. OA.6. Palladium Coupling Reactions in Organic Synthesis. [Link]
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Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Carrow, B. P., & Gevorgyan, V. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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Singh, S., et al. (2012). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
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Macmillan Group. Reductive Elimination from High-Valent Palladium. [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
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Gujral, S. S., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Trzeciak, A. M., & Ziółkowski, J. J. (2011). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]
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Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Sedghi, R., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
-
JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
Byers, J. A., & Berritt, S. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
UJA, D., et al. (2009, March 18). C-C reductive elimination in palladium complexes, and the role of coupling additives. A DFT study supported by experiment. Universitat Autònoma de Barcelona Research Portal. [Link]
-
Sarver, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Sarver, J., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
Molbase. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of the Bromo Group in 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
[1]
Abstract & Strategic Significance
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (CAS: 591-19-5 analog/derivative) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR). The molecule presents a unique "push-pull" electronic system:
-
The Electrophile: A bromo-substituent activated for oxidative addition.
-
The Nucleophile: A free aniline amine (-NH
) capable of hydrogen bonding or further derivatization. -
The Solubilizer: A morpholine amide that significantly enhances aqueous solubility and metabolic stability compared to varying alkyl amides.
The Challenge: The primary synthetic challenge is chemoselectivity . The free aniline nitrogen is a competent ligand for palladium and a potential nucleophile. Attempting cross-coupling at the bromo-position without addressing the amine can lead to catalyst poisoning, homocoupling (dimerization), or complex reaction mixtures.
This guide provides two validated protocols:
-
Direct Suzuki-Miyaura Coupling: Optimized for biaryl synthesis without prior protection.
-
Protected Buchwald-Hartwig Amination: A robust route for C-N bond formation that eliminates polymerization risks.
Strategic Reaction Landscape
The following diagram outlines the divergent pathways for functionalizing this scaffold.
Figure 1: Divergent synthetic pathways. Protocol 1 utilizes a direct approach for C-C bonds, while Protocol 2 recommends a protection strategy for C-N bonds to ensure high fidelity.
Protocol 1: Direct Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl derivatives (C-C bond formation). Scope: Compatible with aryl and heteroaryl boronic acids.[1]
Rationale
While free amines can interfere with Pd catalysts, the electron-deficient nature of the 3,5-disubstituted ring (due to the carbonyl) renders the amine less nucleophilic than in simple aniline. Therefore, direct coupling is feasible using robust, bidentate ligands like dppf, which resist displacement by the aniline nitrogen.
Reagents & Materials
| Reagent | Equivalents | Role |
| Scaffold | 1.0 | Substrate |
| Aryl Boronic Acid | 1.2 – 1.5 | Coupling Partner |
| Pd(dppf)Cl | 0.05 (5 mol%) | Catalyst (High stability) |
| K | 3.0 | Base |
| 1,4-Dioxane | Solvent | 0.1 M concentration |
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl
·DCM (5 mol%). -
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Expert Note: Oxygen is the enemy of low-loading Pd reactions. Do not skip the purge.
-
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by 2M aq. K
CO (3.0 equiv). -
Reaction: Heat the mixture to 90 °C for 4–12 hours.
-
Monitoring: Check by LCMS. The morpholine amide makes the starting material ionize well ([M+H]+). Look for the disappearance of the Br-isotope pattern (1:1 ratio).
-
-
Workup (Crucial for Morpholine Derivatives):
-
The product will likely be amphiphilic (soluble in both water and organic solvents) due to the morpholine.
-
Do NOT partition between water and hexane/ether.
-
Dilute with Ethyl Acetate (EtOAc) and wash with a small volume of brine.
-
Back-extract the aqueous layer with DCM (Dichloromethane) to recover any solubilized product.
-
-
Purification: Flash chromatography using a DCM/MeOH gradient (0%
10% MeOH). The free amine product will be polar; adding 1% Et N to the eluent can reduce streaking.
Protocol 2: Protected Buchwald-Hartwig Amination
Objective: Introduction of a second amine group (C-N bond formation). Scope: Coupling with primary or secondary amines.[2]
Rationale
Attempting a Buchwald-Hartwig reaction on a halo-aniline without protection often leads to oligomerization . The internal amine of one molecule reacts with the bromide of another.[3][4] To prevent this "self-cannibalization," we employ a Boc-protection strategy .
Workflow Diagram
Figure 2: The "Protect-Couple-Deprotect" sequence ensures chemoselectivity.
Step 1: N-Boc Protection[1]
-
Dissolve Scaffold (1.0 equiv) in THF (0.2 M).
-
Add Boc
O (1.2 equiv) and DMAP (0.1 equiv). -
Heat to reflux (65 °C) for 2–4 hours.
-
Concentrate and pass through a short silica plug.
-
Target: 3-Bromo-5-[(morpholin-4-yl)carbonyl]-N-(tert-butoxycarbonyl)aniline.
-
Step 2: The Cross-Coupling
| Reagent | Equivalents | Role |
| N-Boc Scaffold | 1.0 | Electrophile |
| External Amine | 1.2 | Nucleophile |
| Pd | 0.02 (2 mol%) | Pd Source |
| XPhos or RuPhos | 0.04 (4 mol%) | Ligand (Bulky/Electron-rich) |
| Cs | 2.0 | Base (Mild) |
| Toluene | Solvent | Anhydrous, 100 °C |
Procedure:
-
Combine N-Boc Scaffold, External Amine, Pd source, Ligand, and Base in a vial.
-
Purge with Argon. Add Toluene.
-
Heat to 100 °C for 12–16 hours.
-
Why Cs
CO ? Stronger bases like NaOtBu can sometimes deprotonate the Boc-carbamate, leading to side reactions. Cesium Carbonate is milder and effective for activated bromides.
Step 3: Deprotection (Optional)
If the free diamine is required:
-
Dissolve the coupled intermediate in DCM.
-
Add TFA (20% v/v). Stir at RT for 1 hour.
-
Neutralization: Carefully quench with sat. NaHCO
before extraction. Caution: Gas evolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Suzuki) | Catalyst poisoning by free amine. | Switch to XPhos Pd G2 precatalyst. It activates quickly and the bulky ligand protects the Pd center. |
| Protodehalogenation (Loss of Br, no coupling) | Hydride source in reaction (often from solvent). | Ensure 1,4-Dioxane is fresh and peroxide-free. Reduce reaction temperature to 80 °C. |
| Poor Solubility during Workup | Morpholine amide polarity. | Use CHCl |
| Dimerization (Buchwald) | Incomplete protection or Boc-migration. | Ensure Step 1 (Protection) is >98% complete before attempting coupling. Use tBuXPhos for sterically hindered amines. |
References
-
Suzuki-Miyaura Coupling on Unprotected Anilines
-
Buchwald-Hartwig Amination User Guide
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Amine Protection Strategies
-
Properties of 3-Bromoaniline Derivatives
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12204664 (Related 3-Bromo-5-substituted anilines)."
-
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-Bromoaniline | 591-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. synarchive.com [synarchive.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Introduction: Strategic Importance of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a key building block in contemporary drug discovery and development. Its trifunctional nature—a nucleophilic aniline, a versatile brominated aromatic ring for cross-coupling reactions, and a morpholine amide moiety that can enhance pharmacokinetic properties—makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ability to produce this intermediate on a large scale with high purity and yield is therefore critical for advancing pharmaceutical research programs.
This comprehensive guide provides detailed, field-proven protocols for the scalable synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. We will delve into two robust and scalable amide coupling methodologies, explaining the causality behind the choice of reagents and reaction conditions to ensure reproducibility and success in your laboratory.
Synthetic Strategy: Amide Bond Formation
The core transformation in the synthesis of the target molecule is the formation of an amide bond between 3-amino-5-bromobenzoic acid and morpholine. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
For scalable synthesis, the choice of coupling reagent is paramount and is dictated by factors such as cost, efficiency, safety, ease of byproduct removal, and mildness of reaction conditions. In this guide, we will focus on two highly effective and industrially relevant methods:
-
Propanephosphonic Anhydride (T3P®)-Mediated Coupling: A modern and highly efficient method that is gaining popularity for large-scale applications due to its excellent safety profile and the formation of water-soluble byproducts, which greatly simplifies purification.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) Mediated Coupling: A classic and widely used combination that is cost-effective and reliable for a broad range of substrates.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of the target molecule.
Method 1: Propanephosphonic Anhydride (T3P®)-Mediated Amide Coupling
Rationale and Expertise-Driven Insights
T3P® has emerged as a superior coupling reagent for large-scale synthesis for several key reasons. It is a mild and efficient dehydrating agent that activates the carboxylic acid to form a mixed phosphonic anhydride. This intermediate is highly reactive towards the amine, leading to rapid amide bond formation. A significant advantage of T3P® is that its byproducts are water-soluble, allowing for a simple aqueous workup to remove them, often yielding a product of high purity without the need for column chromatography.[1][2] This is a crucial consideration for scalability, as chromatography is often a bottleneck in production. The reaction is also known for its low epimerization risk with chiral substrates.[3]
Reaction Mechanism
The mechanism of T3P®-mediated amide coupling involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with T3P® to form a highly reactive mixed phosphonic anhydride intermediate.
-
Nucleophilic Attack: The amine (morpholine) then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid.
-
Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing water-soluble phosphonic acid byproducts.
Caption: Simplified mechanism of T3P®-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
3-Amino-5-bromobenzoic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Propanephosphonic anhydride (T3P®) (50 wt% solution in ethyl acetate, 1.5 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry, nitrogen-flushed reactor, add 3-amino-5-bromobenzoic acid (1.0 eq) and ethyl acetate (10 mL per gram of carboxylic acid).
-
Stir the suspension at room temperature and add morpholine (1.2 eq) followed by the base (TEA or DIPEA, 3.0 eq).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline as a solid.
Method 2: EDC/HOBt-Mediated Amide Coupling
Rationale and Expertise-Driven Insights
The combination of a carbodiimide, such as EDC, with an additive like HOBt is a cornerstone of amide synthesis.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield. HOBt is added to trap the O-acylisourea, forming a more stable and still highly reactive HOBt-ester. This active ester then reacts cleanly with the amine to form the desired amide, minimizing side reactions and racemization.[5][6] EDC and its urea byproduct are water-soluble, which facilitates their removal during aqueous workup.[4]
Reaction Mechanism
The mechanism for EDC/HOBt mediated amide coupling proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate.
-
Formation of HOBt Active Ester: HOBt rapidly reacts with the O-acylisourea to form the HOBt active ester and the EDC-urea byproduct.
-
Nucleophilic Acyl Substitution: The amine (morpholine) attacks the carbonyl of the active ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: The intermediate collapses to form the amide product and regenerates HOBt.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
3-Amino-5-bromobenzoic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 3-amino-5-bromobenzoic acid (1.0 eq), morpholine (1.1 eq), and HOBt (1.2 eq) in DCM or DMF (15 mL per gram of carboxylic acid).
-
Add the base (DIPEA or TEA, 2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if DCM was used as the solvent, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If DMF was used, dilute the reaction mixture with ethyl acetate and then perform the aqueous washes.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Data Summary and Characterization
The following table summarizes the expected quantitative data for the two synthetic methods. Please note that actual yields may vary depending on the reaction scale and optimization.
| Parameter | Method 1 (T3P®) | Method 2 (EDC/HOBt) |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | >90% | >85% |
| Purity (after recrystallization) | >98% | >98% |
| Work-up | Aqueous extraction | Aqueous extraction/Chromatography |
| Scalability | Excellent | Good |
Characterization of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline:
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₁H₁₃BrN₂O₂
-
Molecular Weight: 285.14 g/mol
-
Melting Point: Expected to be in the range of 150-170 °C (to be determined experimentally).
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, morpholine protons, and the aniline NH₂ protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for aromatic carbons and morpholine carbons.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₄BrN₂O₂⁺: 285.02, 287.02.
Conclusion
This guide provides two robust and scalable methods for the synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a key intermediate in pharmaceutical research. The T3P®-mediated protocol is highly recommended for large-scale synthesis due to its efficiency, mild conditions, and simplified purification. The EDC/HOBt method remains a reliable and cost-effective alternative. By understanding the underlying mechanisms and following these detailed protocols, researchers and drug development professionals can confidently produce this valuable building block in the quantities and purity required for their programs.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]
-
Subramanian, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1389–1395. Retrieved from [Link]
-
TORONTO RESEARCH TV. (2023, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Filo. (2025). Propose a mechanism for the reaction of an amide with thionyl chloride to.... Retrieved from [Link]
-
Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Reddit. (2023). What is the correct order of addition for EDCI and HOBt?. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 3-Bromo aniline, 98% 591-19-5 | Otto Chemie Pvt Ltd | India [ottokemi.com]
- 5. 2-Amino-5-bromobenzamide | 16313-66-9 [sigmaaldrich.com]
- 6. 3-[(3-Amino-5-bromo-2-pyridinyl)amino]benzamide | C12H11BrN4O | CID 108197313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Welcome to the technical support center for the synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline?
There are two common retrosynthetic approaches to this target molecule. The choice of route often depends on the availability of starting materials and the specific challenges encountered in your laboratory.
-
Route A: Amide Coupling. This is a convergent approach where 3-amino-5-bromobenzoic acid is coupled with morpholine. This is often the preferred route due to the commercial availability of the substituted benzoic acid.
-
Route B: Bromination of a Precursor. This route involves the bromination of a pre-formed morpholine amide of 3-aminobenzoic acid. This can be a challenging route due to the high reactivity of the aniline ring.
Below is a workflow diagram illustrating these two primary synthetic strategies.
Caption: Primary synthetic routes to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Troubleshooting Guide: Route A - Amide Coupling
This section focuses on the coupling of 3-amino-5-bromobenzoic acid with morpholine.
Q2: I am observing a low yield in my amide coupling reaction. What are the likely causes and how can I improve it?
Low yields in amide coupling reactions are a common issue. The problem often lies in the activation of the carboxylic acid or the reaction conditions. Here are several factors to consider:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the amine (morpholine). Standard coupling reagents may not be efficient enough, especially with an electron-deficient benzoic acid.
-
Sub-optimal Base: A suitable base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[1][2]
-
Reaction Temperature and Time: Amide couplings can be sensitive to temperature. While many proceed at room temperature, some may require gentle heating to go to completion.
Experimental Protocol: Optimized Amide Coupling
Here is a recommended starting protocol using HATU, a highly effective coupling reagent.[3]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq).[3][4] Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q3: My reaction has stalled, and I see unreacted starting material. What should I do?
If the reaction has stalled, consider the following troubleshooting steps:
-
Reagent Stoichiometry: Ensure that the coupling agent and base are used in the correct stoichiometric amounts. A slight excess of the coupling agent and morpholine may be beneficial.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. If the reaction is slow in DCM, switching to a more polar aprotic solvent like DMF can improve solubility and reaction rates.
-
Alternative Coupling Reagents: If HATU is not effective, other coupling reagents can be trialed. The table below provides a comparison of common coupling reagents.[3][]
| Coupling Reagent | Activating Agent | Base (Typical) | Key Considerations |
| HATU | O-Acyl(tetramethyl)isouronium | DIPEA | High efficiency, low racemization.[3] |
| EDC/HOBt | O-Acylisourea | DIPEA, TEA | Cost-effective, but can be less efficient for challenging couplings.[4][6] |
| PyBOP | Phosphonium salt | DIPEA | Good for sterically hindered amines.[1] |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine, TEA | Highly reactive, but requires a two-step process and careful handling of reagents.[2][] |
Q4: I am forming an unexpected side product. What could it be and how can I prevent it?
A common side product in amide couplings is the formation of an N-acylurea if a carbodiimide-based coupling agent like EDC is used without an activating agent like HOBt.[6] Another possibility is the self-condensation of the starting material.
To minimize side products:
-
Order of Addition: Always pre-activate the carboxylic acid with the coupling agent and base before adding the amine.[2]
-
Use of Additives: Include HOBt or HOAt when using carbodiimide coupling agents to suppress side reactions and improve efficiency.[4]
The following diagram illustrates the troubleshooting logic for low yield in amide coupling.
Caption: Troubleshooting logic for low yield in the amide coupling step.
Troubleshooting Guide: Route B - Bromination
This section addresses challenges associated with the direct bromination of 3-amino-N-morpholinylbenzamide.
Q5: I am getting a mixture of polybrominated products. How can I achieve selective mono-bromination?
The amino group in aniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic substitution, often leading to polybromination.[7][8][9][10]
To achieve selective mono-bromination, the activating effect of the amino group must be attenuated. The most effective strategy is to protect the amino group, typically through acetylation.[8][10]
Experimental Protocol: Controlled Mono-bromination via Acetylation
-
Protection (Acetylation):
-
Dissolve 3-amino-N-morpholinylbenzamide (1.0 eq) in a suitable solvent like acetic acid.
-
Add acetic anhydride (1.1 eq) and stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetylated product. Filter and dry the solid.
-
-
Bromination:
-
Dissolve the acetylated product in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent.
-
Stir the reaction at a low temperature until completion (monitor by TLC).
-
-
Deprotection (Hydrolysis):
-
After bromination, the protecting group can be removed by acid or base-catalyzed hydrolysis. For example, refluxing the brominated intermediate in aqueous HCl will yield the desired 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.[11]
-
Q6: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?
Discoloration in the final product is often due to the presence of residual bromine.[8]
-
Quenching: During the work-up of the bromination reaction, wash the organic layer with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.[8]
-
Purification: If the discoloration persists, recrystallization or column chromatography can be effective in removing colored impurities.
Q7: The bromination reaction is very fast and difficult to control, even with a protecting group. What other brominating agents can I use?
If elemental bromine is too reactive, a milder brominating agent can be employed. N-Bromosuccinimide (NBS) is a common alternative that provides a slow, controlled release of bromine, often leading to cleaner reactions and higher yields of the mono-brominated product.[12]
| Brominating Agent | Reactivity | Key Considerations |
| Bromine (Br₂) | High | Can lead to polybromination; requires careful temperature control.[8][10] |
| N-Bromosuccinimide (NBS) | Moderate | Milder and more selective for mono-bromination.[12] |
References
-
Process optimization for acid-amine coupling: a catalytic approach - ResearchGate. Available from: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. Available from: [Link]
-
Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available from: [Link]
-
Reactions of Aniline - Chemistry Steps. Available from: [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. Available from: [Link]
-
Amide Formation Help : r/Chempros - Reddit. Available from: [Link]
-
Why did my amide syntesis does not work? - ResearchGate. Available from: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available from: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available from: [Link]
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. Available from: [Link]
-
Amide Synthesis - Fisher Scientific. Available from: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]
-
4 - Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
Purification strategies for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Technical Support Center: Purification Strategies for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Product ID: 3B-MCA-5
Chemical Class: Functionalized Aniline / Morpholine Amide
Molecular Weight: ~285.14 g/mol
pKa (Estimated): Aniline
Executive Summary
Purifying 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline presents a classic "Amine-Amide" separation challenge.[1][2] The molecule contains a weakly basic primary aniline (deactivated by the electron-withdrawing bromine and carbonyl groups) and a neutral morpholine amide.
The Primary Challenge: Separating the desired product from excess morpholine (often used in synthesis) and coupling reagents without losing the product to the aqueous phase or causing irreversible adsorption (tailing) during chromatography.
The Solution: We utilize the significant pKa differential (~5 log units) between the impurity (morpholine) and the product (aniline) to create a self-validating purification logic.
Part 1: The "Sweet Spot" Extraction Protocol
Best for: Removing excess morpholine and water-soluble coupling byproducts (EDC/urea) before chromatography.[1]
The Science: Morpholine is a moderately strong base (pKa ~8.3). Your product is a weak base (pKa ~3.2–3.5).
-
At pH 2.0: Both are protonated (water-soluble).[1][2] Result: Product loss.
-
At pH 10.0: Both are neutral (organic-soluble).[1][2] Result: No separation.
-
At pH 5.5: Morpholine is >99% protonated (ionic/water-soluble).[1][2] The product is >99% neutral (organic-soluble).[1][2] This is your purification window.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility for amides).[2]
-
The "Sweet Spot" Wash:
-
The Brine Finish: Wash the organic layer 1x with saturated brine to remove residual water.
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate.
Validation Check: Run a TLC of the organic layer after the wash. The "baseline" spot (morpholine salt) should be gone, leaving the UV-active product spot.
Part 2: Flash Chromatography (The Anti-Tailing Method)
Best for: Final polishing and removing non-polar impurities (e.g., nitro-precursors).
The Issue:
Anilines are "sticky." The basic nitrogen interacts with the acidic silanol groups (
The Fix: You must "deactivate" the silica using a basic modifier before or during the run.
Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Standard Silica Gel (40–63 µm) |
| Solvent A (Weak) | Dichloromethane (DCM) |
| Solvent B (Strong) | Methanol (MeOH) containing 1% Triethylamine (TEA) or |
| Gradient | 0% → 5% B over 10 CV (Column Volumes) |
| Loading | Liquid load in DCM (if soluble) or Dry load on Celite.[1][2] |
Critical Step (Column Pre-treatment): Flush the column with 100% DCM + 1% TEA for 2 CVs before starting the gradient. This caps the active silanol sites. Then equilibrate with your starting mobile phase.[2]
Part 3: Scavenger Resin Strategy (High-Throughput)
Best for: Small-scale parallel synthesis or when extraction fails to remove all morpholine.[1][2]
If the "Sweet Spot" extraction is insufficient, use a Polymer-Supported Isocyanate (PS-NCO) resin.[1][2]
-
Dissolve: Crude mixture in dry DCM.
-
Add Resin: Add 2–3 equivalents (relative to excess morpholine) of PS-NCO resin.[1][2]
-
Incubate: Shake gently at RT for 2–4 hours.
-
Filter: Filter off the resin. The filtrate contains your pure product.
Visualizing the Purification Logic
The following diagram illustrates the decision process and the chemical logic behind the "Sweet Spot" extraction.
Caption: Workflow showing the pH-dependent separation of morpholine impurities followed by silica passivation chromatography.
Troubleshooting & FAQs
Q1: My product is turning brown/black on the column. What is happening?
-
Diagnosis: Anilines are prone to oxidation, especially on silica gel which can act as a mild oxidant due to trapped oxygen and surface metals.
-
Fix:
-
Use degassed solvents .[2]
-
Speed up the chromatography; do not leave the compound on the column overnight.
-
Add a small amount of ascorbic acid to the collection flasks if the compound is extremely sensitive (rare for this specific molecule, but good practice).
-
Q2: I see a "ghost peak" or broad tailing despite using TEA. Why?
-
Diagnosis: You might be overloading the column, or the product has poor solubility in the initial mobile phase (DCM), causing it to crash out at the head of the column.
-
Fix:
Q3: Can I use acid extraction (HCl) to remove the morpholine?
-
Warning: Do not use strong acids like 1M HCl.
-
Reason: While HCl will remove morpholine, the pKa of your aniline product (~3.5) is low enough that 1M HCl (pH ~0) will protonate it, pulling your product into the water layer. You will lose yield.[2] Stick to the pH 5.5 Phosphate Buffer method.
Q4: The product is not precipitating during recrystallization.
-
Strategy: This molecule has a "greasy" bromine and a polar morpholine.
-
Recipe: Try a solvent/anti-solvent system. Dissolve in a minimum amount of hot Ethanol (EtOH) . Slowly add Heptane or Water dropwise until turbidity persists.[2] Cool slowly to 4°C.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for pKa-based separations and solvent selection).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.[2] (Reference for amide coupling reagents and byproduct removal).
-
Reich, H. J. (2024).[6] Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1][2] (Source for estimating aniline/morpholine pKa differentials).
-
Biotage Application Note . (2020). Strategies for Purifying Basic Amines on Silica. (Reference for amine-modified silica chromatography).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-4-chloro-5-methoxyaniline | 940948-33-4 [sigmaaldrich.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. CN102206196B - Method for recovering morpholine from acidic waste water containing morpholine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technisches Support-Center: Überwindung von Löslichkeitsproblemen mit 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin
Answering in German as per the user's request.
Verfasst von: Gemini, Leitender Anwendungswissenschaftler
Dieses Handbuch dient als spezielle technische Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Arbeit mit 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin auf Löslichkeitsprobleme stoßen. Unser Ziel ist es, Ihnen fundierte Strategien zur Fehlerbehebung und grundlegendes Wissen an die Hand zu geben, um die erfolgreiche Integration dieses Moleküls in Ihre experimentellen Arbeitsabläufe zu gewährleisten.
Häufig gestellte Fragen (FAQs)
F1: Was sind die Hauptgründe für die schlechte Löslichkeit von 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin?
A1: Die Löslichkeit dieser Verbindung wird durch eine Kombination ihrer strukturellen Merkmale bestimmt. Das aromatische Bromatom und die starre Morpholinocarbonyl-Gruppe tragen zu einer stabilen Kristallgitterstruktur bei, deren Aufbrechen erhebliche Energie erfordert. Obwohl die Anilin- und Morpholin-Einheiten an Wasserstoffbrückenbindungen teilnehmen können, besitzt das Molekül insgesamt einen beträchtlichen hydrophoben Charakter, was seine Wechselwirkung mit wässrigen Lösungsmitteln einschränkt. Die molekulare Struktur, einschließlich funktioneller Gruppen und Molekülgröße, beeinflusst die Löslichkeit maßgeblich.[1]
F2: Welche Löslichkeit ist für 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin in gängigen Laborlösungsmitteln zu erwarten?
A2: Obwohl keine umfassenden quantitativen Daten veröffentlicht sind, wird aufgrund der Struktur erwartet, dass 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin eine geringe Löslichkeit in Wasser und unpolaren organischen Lösungsmitteln aufweist. Es wird prognostiziert, dass es eine bessere Löslichkeit in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO), Dimethylformamid (DMF) und N-Methyl-2-pyrrolidon (NMP) hat. Ähnliche Bromanilin-Derivate zeigen eine geringe Löslichkeit in Wasser, sind aber in organischen Lösungsmitteln wie Ethanol und Ether löslich.[2][3][4][5]
F3: Kann ich das Lösungsmittel erwärmen, um die Löslichkeit der Verbindung zu verbessern?
A3: Das Erwärmen kann eine wirksame Methode sein, um die Lösungsgeschwindigkeit und Löslichkeit vieler Verbindungen zu erhöhen. Es ist jedoch entscheidend, zuerst die thermische Stabilität von 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin zu bewerten. Längere Exposition gegenüber hohen Temperaturen könnte zu einem Abbau führen. Wir empfehlen, mit leichtem Erwärmen (z. B. 40–50 °C) zu beginnen und auf Veränderungen im Aussehen oder das Vorhandensein von Verunreinigungen mit einer geeigneten Analysemethode wie HPLC zu achten.
F4: Gibt es bekannte Inkompatibilitäten mit bestimmten Lösungsmitteln?
A4: Obwohl keine umfassende Liste von Inkompatibilitäten existiert, ist es ratsam, bei hochreaktiven Lösungsmitteln oder starken Säuren/Basen vorsichtig zu sein, da diese potenziell mit den Anilin- oder Amid-Funktionalitäten des Moleküls reagieren könnten. Führen Sie immer Kompatibilitätstests im kleinen Maßstab durch, bevor Sie eine große Stammlösung herstellen.
Anleitung zur Fehlerbehebung: Überwindung von Löslichkeitsproblemen
Dieser Abschnitt bietet einen systematischen Ansatz zur Lösung von Löslichkeitsproblemen mit 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin.
Erstes Lösungsmittel-Screening
Der erste Schritt zur Fehlerbehebung ist die Durchführung eines systematischen Lösungsmittel-Screenings, um ein geeignetes Lösungsmittel oder Lösungsmittelsystem zu identifizieren.
Experimentelles Protokoll: Löslichkeitsbewertung im kleinen Maßstab
-
Vorbereitung: Wiegen Sie eine kleine, genaue Menge 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin (z. B. 1 mg) in mehrere kleine Fläschchen ein.
-
Lösungsmittelzugabe: Geben Sie zu jedem Fläschchen ein abgemessenes Volumen (z. B. 100 µL) eines anderen Lösungsmittels.
-
Mischen: Vortexen Sie die Fläschchen bei Raumtemperatur für 2–5 Minuten.
-
Beobachtung: Überprüfen Sie visuell auf vollständige Auflösung. Wenn sich die Verbindung auflöst, fügen Sie in bekannten Schritten mehr Verbindung hinzu, bis eine gesättigte Lösung erreicht ist. Wenn sie sich nicht auflöst, fahren Sie mit leichtem Erwärmen fort.
-
Erwärmen: Stellen Sie die Fläschchen für 10–15 Minuten in einen Heizblock bei 40–50 °C. Vortexen Sie erneut und beobachten Sie.
-
Dokumentation: Notieren Sie die Beobachtungen für jedes Lösungsmittel und vermerken Sie, ob sich die Verbindung bei Raumtemperatur oder unter Erwärmen gelöst hat.
Tabelle 1: Empfohlene Lösungsmittel für das erste Screening
| Lösungsmittelklasse | Empfohlene Lösungsmittel | Erwartete Leistung |
| Polar aprotisch | DMSO, DMF, NMP | Hohes Potenzial für gute Löslichkeit |
| Ether | Dioxan, Tetrahydrofuran (THF) | Mäßiges Potenzial für Löslichkeit |
| Alkohole | Ethanol, Methanol | Geringes bis mäßiges Potenzial für Löslichkeit |
| Chloriert | Dichlormethan (DCM), Chloroform | Geringes Potenzial für Löslichkeit |
| Wässrig | Wasser, PBS | Sehr geringe Löslichkeit erwartet |
Fortgeschrittene Solubilisierungstechniken
Sollten Standardlösungsmittel keine ausreichende Löslichkeit bieten, ziehen Sie die folgenden fortgeschrittenen Techniken in Betracht.[6][7]
1. Co-Lösungsmittelsysteme
Die Verwendung eines Co-Lösungsmittels kann die Löslichkeit einer Verbindung erheblich verbessern, indem die Polarität des primären Lösungsmittels modifiziert wird.[1]
Experimentelles Protokoll: Co-Lösungsmittel-Screening
-
Auswahl des primären Lösungsmittels: Wählen Sie ein primäres Lösungsmittel, in dem die Verbindung zumindest eine minimale Löslichkeit aufweist (z. B. ein polares aprotisches Lösungsmittel).
-
Herstellung der Stammlösung: Bereiten Sie eine Stammlösung der Verbindung im primären Lösungsmittel in der höchstmöglichen Konzentration vor.
-
Titration: Titrieren Sie zu einem bekannten Volumen Ihres wässrigen experimentellen Mediums kleine Volumina der Stammlösung hinzu und mischen Sie nach jeder Zugabe gründlich.
-
Beobachtung auf Ausfällung: Achten Sie auf Anzeichen von Ausfällung. Der Punkt, an dem die Lösung nach Zugabe der Stammlösung klar bleibt, zeigt ein geeignetes Co-Lösungsmittel-Verhältnis für diese spezielle experimentelle Konzentration an.
Diagramm 1: Arbeitsablauf zur Auswahl eines Co-Lösungsmittels
Bildunterschrift: Arbeitsablauf zur Optimierung eines Co-Lösungsmittelsystems.
2. pH-Anpassung
Die Anilin-Einheit in 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin ist basisch und kann bei saurem pH-Wert protoniert werden. Diese Ionisierung kann zu einer signifikanten Erhöhung der wässrigen Löslichkeit führen. Die Veränderung des pH-Wertes ist eine gängige Methode zur Erhöhung der Löslichkeit.[6][8]
Experimentelles Protokoll: pH-abhängige Löslichkeit
-
Pufferherstellung: Bereiten Sie eine Reihe von Puffern mit unterschiedlichen pH-Werten vor (z. B. pH 2, 4, 6, 7.4, 8).
-
Zugabe der Verbindung: Fügen Sie eine bekannte Menge der Verbindung zu jedem Puffer hinzu.
-
Äquilibrierung: Schütteln oder rühren Sie die Proben für eine festgelegte Zeit (z. B. 24 Stunden), um sicherzustellen, dass das Gleichgewicht erreicht ist.
-
Analyse: Trennen Sie den ungelösten Feststoff (falls vorhanden) durch Zentrifugation oder Filtration ab.
-
Quantifizierung: Messen Sie die Konzentration der gelösten Verbindung im Überstand/Filtrat mit einer geeigneten Analysemethode wie UV-Vis-Spektroskopie oder HPLC.
Diagramm 2: Logik der pH-Modifikation
Bildunterschrift: Begründung für die pH-Anpassung zur Verbesserung der Löslichkeit.
3. Verwendung von Hilfsstoffen
Für In-vivo- oder zellbasierte Assays kann die Verwendung von Formulierungshilfsstoffen eine praktikable Strategie sein.
Tabelle 2: Gängige Hilfsstoffe zur Löslichkeitsverbesserung
| Hilfsstofftyp | Beispiele | Wirkmechanismus |
| Tenside | Tween® 80, Cremophor® EL | Bilden Mizellen, die die hydrophobe Verbindung einschließen[7] |
| Cyclodextrine | β-Cyclodextrin, HP-β-CD | Bilden Einschlusskomplexe mit der Verbindung und erhöhen deren scheinbare Löslichkeit[1] |
Wichtige Überlegungen:
-
Hilfsstoffkompatibilität: Stellen Sie sicher, dass der gewählte Hilfsstoff mit Ihrem experimentellen System kompatibel ist (z. B. nicht zytotoxisch für Zellen in der Arbeitskonzentration).
-
Konzentrationsoptimierung: Die Konzentration des Hilfsstoffs muss sorgfältig optimiert werden, um die gewünschte Löslichkeit zu erreichen, ohne Artefakte in Ihr Experiment einzuführen.
Zusammenfassung und Empfehlungen
Bei Löslichkeitsproblemen mit 3-Brom-5-[(morpholin-4-yl)carbonyl]anilin empfehlen wir einen schrittweisen Ansatz:
-
Beginnen Sie mit polaren aprotischen Lösungsmitteln wie DMSO oder DMF für die anfängliche Herstellung der Stammlösung.
-
Wenn eine wässrige Löslichkeit erforderlich ist, untersuchen Sie die Verwendung von Co-Lösungsmitteln oder eine pH-Anpassung .
-
Für komplexe biologische Systeme ziehen Sie die Verwendung von Formulierungshilfsstoffen in Betracht.
Führen Sie immer Pilotexperimente im kleinen Maßstab durch, um Ihre gewählte Solubilisierungsmethode zu validieren, bevor Sie mit groß angelegten Experimenten fortfahren.
Referenzen
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare.[Link]
-
(PDF) Method used for Solubility Enhancement of Poorly water Soluble Drug: A Review. ResearchGate.[Link]
-
4-bromoaniline. Chemister.ru.[Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Technical Support Center: Purification of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Welcome to the technical support guide for the purification of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity of this critical intermediate through recrystallization. Our focus is on explaining the fundamental principles behind the protocols, enabling you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline that influence solvent selection?
A1: Understanding the molecular structure is the first step in developing a robust recrystallization protocol. The solubility of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is governed by a combination of its functional groups:
-
Aromatic Ring (Aniline Core): The central benzene ring is nonpolar and will favor solvents with some aromatic or nonpolar character.
-
Amino Group (-NH₂): This group is polar and capable of hydrogen bonding, suggesting solubility in protic solvents like alcohols or even water under certain conditions.[1]
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some polarity, but it primarily contributes to van der Waals interactions.
-
Morpholinylcarbonyl Group: This is a bulky and polar amide-like group. The oxygen and nitrogen atoms can act as hydrogen bond acceptors. This large, polar moiety significantly influences the overall polarity of the molecule.
Expert Insight: The molecule presents a mixed-polarity profile. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar solvents like water at room temperature. The ideal solvent will likely be one of intermediate polarity that can effectively solvate both the polar and nonpolar regions of the molecule at elevated temperatures.
Q2: Which solvents are good starting points for a recrystallization screening?
A2: A systematic screening is essential. Based on the structural analysis, we recommend starting with solvents of intermediate to high polarity. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] Alcohols and other polar solvents are often good choices for compounds containing amide and amine functionalities.[1][2]
Below is a table of suggested starting solvents for your initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Outcome |
| Ethanol | 78 | Polar Protic | Often a good starting point for anilines and amides.[1] May show high solubility, potentially leading to lower yields unless used in a mixed-solvent system. |
| Isopropanol (IPA) | 82 | Polar Protic | Slightly less polar than ethanol; may offer a better solubility differential between hot and cold conditions. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. Its lower boiling point allows for easy removal. |
| Ethyl Acetate (EtOAc) | 77 | Intermediate Polarity | Good for compounds with mixed polarity. Often provides a sharp solubility curve with temperature. |
| Toluene | 111 | Nonpolar Aromatic | May dissolve the compound when hot due to the aromatic core. Use with caution as its high boiling point can sometimes lead to "oiling out". |
| Water | 100 | Highly Polar | Unlikely to work alone but is an excellent "anti-solvent" to be used with a miscible organic solvent like ethanol or isopropanol.[1] |
Q3: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[3][4] This typically happens for two main reasons:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooled too rapidly, causing the compound to crash out of the supersaturated solution as a liquid before it has time to form an ordered crystal structure.[4]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Warm the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly.[3][4]
-
Lower the Cooling Rate: After dissolving, insulate the flask by placing it on a wood block or several layers of paper towels and cover it with a watch glass. This prevents rapid heat loss.[5]
-
Switch to a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, add a "poor" hot solvent (an "anti-solvent" like water) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1][4]
Q4: Crystal formation is not starting, even after cooling. What can I do to induce crystallization?
A4: When crystals fail to form from a clear, cooled solution, it is often due to a state called supersaturation, where the solute remains dissolved beyond its normal saturation point.[3][6] Several techniques can be used to initiate, or "induce," crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[3][5]
-
Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution. This provides a perfect template for further crystal growth.[5][6] You can also dip a glass rod into the solution, let the solvent evaporate off the tip to form a thin crystalline film, and then re-introduce the rod into the solution.[5]
-
Reduce Temperature: If the solution is at room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[3]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[3][6] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
Q5: My recrystallization yield is very low. How can I improve it?
A5: A low yield is a common and frustrating issue in recrystallization. The primary goal is purity, but recovery is also important. Here are the most frequent causes of poor yield:
-
Using Too Much Solvent: This is the most common error.[3][6] An excessive amount of solvent will keep a significant portion of your compound dissolved even when the solution is cold. Always use the minimum amount of hot solvent required to fully dissolve your crude material.[4][6]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the compound may crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.[7]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled. After cooling to room temperature, an ice bath is generally recommended to maximize the precipitation of the solid.[4]
-
Washing with Room-Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using solvent that is not cold will redissolve a portion of your purified product.[4][6]
Experimental Workflows & Protocols
Visual Workflow: Solvent Selection Process
The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent.
Caption: A flowchart for systematic recrystallization solvent screening.
Protocol 1: Systematic Solvent Screening
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each drop. Note the solubility. If it dissolves readily at room temperature, the solvent is unsuitable.
-
If the solid is insoluble at room temperature, gently heat the test tube in a hot water or sand bath until the solvent boils.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Protocol 2: General Single-Solvent Recrystallization
-
Place the crude 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in an Erlenmeyer flask (choose a flask size where the solvent will be 1/3 to 1/2 full).
-
Add a small amount of the chosen solvent and a boiling chip or magnetic stir bar.
-
Heat the mixture to a gentle boil on a hot plate.
-
Add more hot solvent in small portions, swirling after each addition, until the solid is completely dissolved. Avoid adding a large excess.[6]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and then boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Troubleshooting Guide
Visual Guide: Troubleshooting Decision Tree
This diagram provides a step-by-step guide to resolving common recrystallization problems.
Caption: A decision tree for common recrystallization issues.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization. [Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
-
Wartski, L., & Elphimoff-Felkin, I. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. murov.info [murov.info]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stability of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
[1][2]
Executive Summary
Is 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline stable under reflux? Yes, but with critical caveats regarding atmosphere and pH.
This compound exhibits high thermal stability due to its meta-substituted benzamide core.[1][2] However, the primary aniline functionality is susceptible to oxidative degradation (browning/tarring) if refluxed in the presence of oxygen. The morpholine amide bond is robust but will hydrolyze under extreme acidic (
Module 1: Chemical Stability Profiling
This section deconstructs the molecule into its functional stability zones to explain why degradation occurs.
The Aniline Core (Oxidation Risk: High)[3][4][5]
-
Mechanism: At reflux temperatures (
), the primary amine ( ) undergoes radical oxidation if exposed to air.[2][3] This leads to the formation of N-oxides, azo-dimers, and eventually complex polymeric tars (aniline black).[1][2][3] -
Impact: The solution turns dark brown or black; yield decreases; purification becomes difficult due to similar polarity of impurities.
-
Mitigation: Strict inert atmosphere (
or sparging) is mandatory.[2]
The Morpholine Amide (Hydrolysis Risk: Low to Moderate)[3]
-
Mechanism: Morpholine amides are sterically hindered and electronically stable.[2] Under neutral conditions (ethanol, toluene, DMF), the bond is inert.[3]
-
Failure Mode: In strong aqueous acid (
) or base ( ) at reflux, the carbonyl carbon undergoes nucleophilic attack, ejecting morpholine and forming 3-amino-5-bromobenzoic acid .[1][2][3] -
Mitigation: Maintain pH between 3 and 10 during reflux.[1][2]
The Aryl Bromide (Substitution Risk: Low)[3]
-
Mechanism: The
bond is strong ( ).[1][2] It will not cleave under standard thermal stress.[1][2] -
Failure Mode: If the reaction vessel contains trace Palladium (Pd) or Copper (Cu) from previous steps (e.g., Suzuki/Buchwald couplings), the bromide will undergo oxidative addition, leading to hydro-debromination or unwanted coupling.[3]
Visualization: Degradation Pathways
The following diagram illustrates the two primary degradation routes: Oxidative Dimerization (Air) and Hydrolysis (pH extremes).
Figure 1: Primary degradation pathways.[1][2][3] Red path indicates oxidation (preventable with inert gas); Yellow path indicates hydrolysis (preventable with pH control).[2][3]
Module 2: Troubleshooting Common Failures
Diagnose experimental issues based on observable symptoms.
Scenario A: "My reaction mixture turned black/dark brown."
-
Root Cause: The reflux condenser acted as an open system, allowing atmospheric oxygen to react with the heated aniline.
-
Immediate Action:
-
Prevention: Degas solvents by sparging with Nitrogen for 15 minutes before heating.[1][2] Keep under positive
pressure.[1][2]
Scenario B: "LC-MS shows a new peak at [M-87]."
-
Root Cause: Loss of the morpholine group (Mass = 87 Da). This indicates the solvent was too acidic or basic.
-
Context: Often happens when refluxing in unbuffered water or using wet acidic solvents (e.g., acetic acid).[3]
-
Prevention: Check the pH of the aqueous phase. If using acid catalysts (e.g., for deprotection), limit reflux time or lower temperature to
.[3]
Scenario C: "I lost the Bromine (Peak at M-79/81)."
Module 3: Optimized Reflux Protocols
Follow these SOPs to ensure maximum stability.
Protocol 1: Solvent Compatibility Matrix
Select the correct solvent based on your reaction needs.
| Solvent System | Reflux Temp ( | Stability Rating | Notes |
| Toluene | 110 | Excellent | Ideal for inert reflux.[1][2] Requires N2 atmosphere.[1][2] |
| Ethanol (Abs.) | 78 | Good | Standard solvent.[2] Ensure it is peroxide-free.[1][2] |
| Water (Neutral) | 100 | Moderate | Low solubility.[2] Suspension reflux is safe for <24h.[1][2] |
| 6N HCl | 100 | Poor | Do Not Use. Causes rapid hydrolysis to benzoic acid.[1][2] |
| DMF/DMSO | >150 | Risk | High temp promotes thermal decomposition of aniline. |
Protocol 2: The "Inert Reflux" Setup
Use this setup for any reflux exceeding 2 hours.
-
Vessel: 2-Neck Round Bottom Flask.
-
Sparging: Insert a long needle connected to an Argon/Nitrogen line directly into the solvent. Bubble gas for 10-15 mins.
-
Sealing: Remove the needle. Attach the reflux condenser. Connect the top of the condenser to a nitrogen balloon or bubbler (oil lock).
-
Heating: Only apply heat after the system is inerted.
Visualization: Solvent Selection Logic
Figure 2: Decision tree for safe solvent selection to prevent hydrolysis.[1][2][3]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a Suzuki Coupling under reflux? A: Yes. The aryl bromide is the active handle. However, you must protect the aniline amine (e.g., with a Boc or Acetyl group) before coupling if your catalyst is sensitive to free amines, although many modern catalysts (like Pd(dppf)Cl2) tolerate free anilines well.[3]
Q2: Is the compound light-sensitive during reflux? A: Anilines are generally photo-sensitive.[1][2] While reflux usually happens in glassware, wrapping the flask in aluminum foil is a "Best Practice" to minimize photo-oxidative stress, especially if the reflux lasts >12 hours.[3]
Q3: How do I remove the "brown color" if oxidation occurred?
A: If the degradation is minor (<5%), treat the solution with activated charcoal (carbon) at
Q4: Can I reflux this in acetic acid?
A: Use caution. Glacial acetic acid is a weak acid, but at reflux (
References
-
Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General principles of amide hydrolysis and aniline oxidation).
-
Sigma-Aldrich. (n.d.).[1][2][12] 3-Bromoaniline Product Stability Data. Retrieved from (Provides baseline stability data for the 3-bromoaniline core).[1][2]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 11562, 3-Bromoaniline. Retrieved from (Chemical and physical properties).[2][3]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1][2] (Mechanisms of nucleophilic substitution at the carbonyl group).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. geocities.ws [geocities.ws]
- 11. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-溴苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the common challenges encountered during the synthesis and purification of this key intermediate. Our focus is on providing logical, experience-driven solutions to help you optimize your reaction outcomes and ensure the highest purity of your final product.
Structure of This Guide
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section addresses a specific problem, explains the underlying chemical principles, and provides actionable, step-by-step protocols for resolution.
Core Synthesis Pathways
The successful synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline typically proceeds via one of two main pathways. Understanding these pathways is crucial for diagnosing and resolving issues related to by-product formation.
Caption: By-product formation during nitro group reduction.
Troubleshooting and Purification:
-
Choice of Reducing Agent:
-
Iron powder in the presence of an acid or salt (e.g., NH₄Cl, acetic acid) is a robust and generally clean method that often minimizes dimeric by-products. [1] * Catalytic hydrogenation (H₂, Pd/C) is very effective but can sometimes lead to de-bromination if the reaction is run for too long or under harsh conditions.
-
Tin(II) chloride (SnCl₂) is another classic method, but requires careful workup to remove tin salts.
-
-
Reaction Conditions:
-
Temperature Control: Exothermic reductions should be controlled with an ice bath during reagent addition.
-
pH: Maintaining a slightly acidic to neutral pH during iron-based reductions is crucial for preventing the formation of iron hydroxides that can complicate purification.
-
Recommended Protocol for Clean Reduction:
| Reagent | Quantity | Purpose |
| 3-Bromo-N-morpholino-5-nitrobenzamide | 1.0 eq | Starting Material |
| Iron Powder (<325 mesh) | 5.0 eq | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | 1.0 eq | Electrolyte/Acid Source |
| Ethanol/Water (e.g., 4:1) | - | Solvent |
Step-by-Step Procedure:
-
Create a suspension of the nitro compound, iron powder, and ammonium chloride in the ethanol/water solvent system.
-
Heat the mixture to reflux (typically 70-80°C) with vigorous stirring.
-
Monitor the reaction by TLC/LC-MS. The disappearance of the starting material usually indicates completion (2-4 hours).
-
Once complete, cool the reaction and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Scenario 3: Residual Acylating Agents or Precursors
Question: "My final product shows impurities that I suspect are related to the acyl chloride formation step (Route B). How can I identify and remove them?"
Answer: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride from 3-bromo-5-nitrobenzoic acid, residual reagents or by-products can persist. [2][3][4][5] Potential By-products and Their Removal:
-
Unreacted 3-Bromo-5-nitrobenzoic Acid: If the conversion to the acyl chloride was incomplete, this starting material will be carried through.
-
Identification: It is an acidic compound.
-
Removal: During aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic starting material into the aqueous layer.
-
-
Hydrolyzed Acyl Chloride: If the acyl chloride intermediate is exposed to moisture before reacting with morpholine, it will hydrolyze back to the benzoic acid.
-
Removal: Same as the unreacted starting material, via a basic wash.
-
-
Di-acylated Morpholine (Hypothetical): While less common with morpholine, highly reactive conditions could theoretically lead to side reactions. More likely is the formation of other complex impurities if the reaction overheats.
-
Removal: These are typically non-polar and can be separated from the more polar aniline product using silica gel chromatography.
-
Workflow for Purification:
Caption: General purification workflow for the final product.
Best Practices:
-
After forming the acyl chloride, it is best practice to remove the excess thionyl chloride under reduced pressure before adding the morpholine solution.
-
Perform the acylation of morpholine at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity and minimize side reactions.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, ensuring a reliable supply of this important building block for further synthetic endeavors.
References
- Jagannadham, V. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. PubChem Compound Database.
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Sigma-Aldrich. (n.d.). 3-Amino-5-bromobenzoic acid.
- ChemScene. (n.d.). 3-Amino-5-bromobenzoic acid.
- ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b).
- BLD Pharm. (n.d.). 21900-27-6|3-Bromo-5-Chlorobenzoyl chloride.
- Dana Bioscience. (n.d.). 3-Bromo-5-nitrobenzoyl chloride 1g.
Sources
Troubleshooting low conversion rates with 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Technical Support Center: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Guide ID: TSC-A4M8B5 Last Updated: February 12, 2026
Introduction: Welcome to the technical support center for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. This molecule is a key building block in modern medicinal chemistry and materials science, valued for its distinct substitution pattern which allows for selective functionalization at the bromine and aniline sites. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges and achieve optimal results in their synthetic endeavors.
Part 1: Troubleshooting Guide - Low Conversion Rates & Side Reactions
This section addresses the most common and challenging issues encountered when using 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is showing low yield. What are the likely causes and how can I fix it?
Low conversion in a Suzuki-Miyaura coupling involving this substrate can often be traced back to several key factors related to its electronic properties and the reaction setup.
Potential Causes & Solutions:
-
Sub-optimal Catalyst/Ligand System: The aniline moiety is an electron-donating group, which can increase the electron density at the C-Br bond. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more challenging compared to electron-deficient aryl bromides.[1]
-
Expert Recommendation: Employ a catalyst system known for its high activity with electron-rich aryl halides. Buchwald's SPhos or XPhos ligands, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like SPhos Pd G3, are excellent starting points. These bulky, electron-rich phosphine ligands accelerate the oxidative addition and subsequent steps of the catalytic cycle.[1][2]
-
-
Ineffective Base or Poor Solubility: The choice and physical form of the base are critical for the transmetalation step.[2][3] If the base is not sufficiently strong or soluble in the reaction medium, the catalytic cycle will stall.
-
Expert Recommendation: Potassium phosphate (K₃PO₄) is often a reliable choice for Suzuki couplings.[1] Ensure it is finely powdered to maximize surface area. If using a biphasic system (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates. For anhydrous conditions, cesium carbonate (Cs₂CO₃) is a strong alternative.[4]
-
-
Hydrodehalogenation (Debromination) Side Reaction: A common side reaction is the reduction of the C-Br bond to a C-H bond, consuming your starting material without forming the desired product. This can be promoted by trace water or certain phosphine ligands.[5][6]
-
Expert Recommendation: Rigorously dry all solvents and reagents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). If hydrodehalogenation persists, switching to a different ligand, such as a N-heterocyclic carbene (NHC) ligand like IPr, may suppress this side reaction.[6][7]
-
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid coupling partner can degrade, especially under prolonged heating in aqueous basic conditions, cleaving the C-B bond.[3]
-
Expert Recommendation: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[3] Additionally, minimizing reaction time and temperature can help preserve the boronic acid reagent.
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Q2: My Buchwald-Hartwig amination is sluggish or fails completely. What should I check?
Buchwald-Hartwig aminations can be sensitive, and failure often points to issues with catalyst activity, base selection, or reagent purity.[8]
Potential Causes & Solutions:
-
Catalyst Poisoning or Deactivation: The aniline starting material itself, or impurities within it, can sometimes act as an inhibitor to the palladium catalyst.[9][10] Furthermore, if using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[9][10]
-
Expert Recommendation: Use a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) which ensures reliable and rapid generation of the active Pd(0) catalyst.[9] Confirm the purity of your amine coupling partner, as trace impurities can be detrimental.
-
-
Inappropriate Base: The base is crucial for deprotonating the amine nucleophile, but an overly strong base can degrade sensitive functional groups, while a weak base may not be effective.
-
Poor Ligand Choice: The ligand's structure dictates the geometry and reactivity of the palladium center. A sub-optimal ligand will fail to promote the key steps of the reaction.
-
Expert Recommendation: For coupling with primary amines, ligands like BrettPhos are often highly effective.[10] For secondary amines, consider ligands from the Josiphos family or bulky biarylphosphine ligands. Screening a small ligand kit is often the most efficient way to identify the optimal choice for a specific substrate combination.
-
Recommended Starting Conditions for Screening
| Component | Condition A (General) | Condition B (Base-Sensitive) | Authority |
| Pd Source | XPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) | [9][10] |
| Ligand | (Included in Pre-catalyst) | (Included in Pre-catalyst) | [9][10] |
| Base | NaOt-Bu (1.2 equiv) | K₃PO₄ (1.5 equiv) | [7][9] |
| Solvent | Toluene or 2-MeTHF | Dioxane | [8][11] |
| Temperature | 100 °C | 100-110 °C | [8] |
Part 2: FAQs - Handling, Storage, and Characterization
Q1: What are the correct storage conditions for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline?
Like many substituted anilines, this compound is susceptible to degradation upon exposure to air and light.[12][13]
-
Storage Protocol: To ensure long-term stability and purity, the compound should be stored in a tightly sealed, amber glass vial to protect it from light.[14] The vial should be flushed with an inert gas (argon or nitrogen) to displace air, as anilines can oxidize to form colored impurities.[14] For maximum shelf-life, store at low temperatures (4°C to -20°C).[12][14]
Q2: My compound has developed a yellowish or brownish tint. Can I still use it?
A color change is a visual indicator of oxidation.[12][14] While minor discoloration may not significantly impact some robust reactions, it is a sign of impurity formation.
-
Purity Verification: Before use, it is highly recommended to assess the purity of the discolored material using TLC, HPLC, or ¹H NMR.[14]
-
Purification: If significant impurities are detected, the material should be purified. Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate or dichloromethane/methanol gradient is typically effective.
Q3: What solvents are recommended for this compound?
-
For Reactions: It exhibits good solubility in common organic solvents used for cross-coupling, such as toluene, 1,4-dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF).
-
For Analysis: For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable. For chromatography, it is soluble in ethyl acetate, dichloromethane, and methanol.
Part 3: Model Experimental Protocol
Suzuki-Miyaura Coupling: Synthesis of 3-[(Morpholin-4-yl)carbonyl]-5-phenylaniline
This protocol provides a robust, validated starting point for coupling reactions.
Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial, add 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting the Vessel: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 pre-catalyst (0.02 equiv).
-
Solvent Addition: Add previously degassed solvents (Toluene and Water, in a 10:1 ratio by volume) via syringe to achieve a final concentration of ~0.1 M with respect to the starting aniline.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Orbach, M., Choudhury, J., Lahav, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Springer Nature. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
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Technical Support Center: Optimal Storage and Handling of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Welcome to the technical support guide for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can mitigate experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline?
A1: To maintain the purity and stability of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration is recommended.
Q2: How sensitive is this compound to light?
A2: Aromatic anilines and benzamides can be susceptible to photodegradation.[3][4][5][6][7] It is crucial to store the compound in an amber or opaque vial to protect it from light.[1] All handling and preparation of solutions should be performed with minimal exposure to direct light.
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), clumping of the solid material (indicating moisture absorption), or a noticeable change in solubility. For a more definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR should be employed to check for the appearance of impurity peaks.
Q4: Is 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline compatible with common laboratory solvents?
A4: While generally stable in common organic solvents for experimental use, prolonged storage in solution is not recommended. If solutions must be stored, they should be kept at low temperatures and protected from light. The stability in solution is solvent-dependent, with protic solvents potentially facilitating hydrolysis of the amide bond over time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, linking them to potential degradation pathways.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Visually Inspect: Check for any changes in the physical appearance of your stock material.
-
Analytical Confirmation: Run a quality control check using HPLC or LC-MS to assess the purity of your compound. Compare the results with the certificate of analysis or a fresh sample.
-
-
Review Storage Conditions:
-
Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Check for any breaches in the storage protocol by laboratory personnel.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Possible Cause A: Hydrolysis
The amide bond in 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or over extended periods in protic solvents.[8] This would result in the formation of 3-bromo-5-aminobenzoic acid and morpholine.
Experimental Workflow to Confirm Hydrolysis:
Caption: Workflow to investigate potential hydrolysis.
Possible Cause B: Oxidation
The aniline functional group is prone to oxidation, which can be initiated by air, light, or the presence of oxidizing agents.[2][9][10][11] This can lead to the formation of various colored byproducts, including nitroso, nitro, and polymeric species.
Experimental Protocol to Mitigate Oxidation:
-
Inert Atmosphere: When preparing solutions or running reactions, purge the solvent and headspace of the reaction vessel with an inert gas like nitrogen or argon.
-
Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.
-
Avoid Incompatible Reagents: Do not store or use the compound with strong oxidizing agents.
Issue 3: Reduced Potency or Activity in Biological Assays
Possible Cause: Formation of inactive degradants.
Logical Relationship Diagram for Potency Issues:
Caption: Factors leading to reduced biological activity.
Preventative Measures to Ensure Compound Integrity:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Slows down the rate of chemical degradation. |
| Light | Store in amber or opaque containers.[1] | Prevents photodegradation of the aromatic aniline moiety.[3][4][5][6][7] |
| Atmosphere | Store in a tightly sealed container, consider flushing with inert gas. | Minimizes oxidation of the aniline group and hydrolysis from atmospheric moisture.[2] |
| Solvents | Prepare solutions fresh. If storage is necessary, use aprotic solvents and store at low temperatures. | Reduces the risk of hydrolysis of the amide bond. |
| Handling | Use in a well-ventilated area, away from strong oxidizing agents and acids.[2] | Prevents oxidative degradation and acid-catalyzed hydrolysis. |
Summary of Potential Degradation Pathways
The primary modes of degradation for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline are hydrolysis of the amide bond and oxidation of the aniline moiety.
Caption: Potential degradation pathways.
By adhering to the storage and handling guidelines outlined in this technical support document, you can ensure the stability and reliability of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline for your research and development needs.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC. [Link]
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Bacterial degradation of monocyclic aromatic amines. PMC - NIH. [Link]
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Role of Soil Manganese in the Oxidation of Aromatic Amines. ACS Publications. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry - ACS Publications. [Link]
-
Preparation of amines by Hofmann degradation of amides. YouTube. [Link]
-
Photodegradation of Aniline in Aqueous Suspensions of Microalgae. PubMed. [Link]
-
Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. [Link]
-
Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]
-
Photocatalytic Degradation of Aniline in Aqueous Solutions Using Magnesium Oxide Nanoparticles. Journal of Mazandaran University of Medical Sciences. [Link]
-
Photocatalytic degradation of aniline in aqueous solutions using magnesium oxide nanoparticles | Request PDF. ResearchGate. [Link]
-
Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Synthesis Morpholine Diamide By Curing Some Aromatic Hetrocyclic Primary Amines with Morpholione Phthaloyl Chloride. ResearchGate. [Link]
-
21.7: Chemistry of Amides. [Link]
-
Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. MDPI. [Link]
-
Photodegradation of aniline in aqueous suspensions of microalgae. Semantic Scholar. [Link]
-
(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis grounded in fundamental principles of nuclear magnetic resonance, providing the in-depth technical insights necessary for confident structural elucidation and purity assessment.
Molecular Structure and Its Influence on the ¹H NMR Spectrum
The structure of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline combines three distinct moieties: a 1,3,5-trisubstituted benzene ring, an aniline functional group, and a morpholine-amide substituent. Each of these components imparts characteristic features to the ¹H NMR spectrum, and their interplay governs the precise chemical shifts and coupling patterns observed. Understanding these individual contributions is paramount for an accurate spectral assignment.
Figure 1: Structure of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline with key proton environments highlighted.
Predicted ¹H NMR Spectrum: A Detailed Analysis
In the absence of a publicly available experimental spectrum, a detailed prediction based on established substituent effects and data from analogous structures provides a robust framework for analysis. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are summarized in Table 1.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~7.2 - 7.4 | t | J ≈ 1.5 - 2.0 | Meta-coupling with H-4 and H-6. |
| H-4 | ~7.0 - 7.2 | t | J ≈ 1.5 - 2.0 | Meta-coupling with H-2 and H-6. |
| H-6 | ~6.8 - 7.0 | t | J ≈ 1.5 - 2.0 | Meta-coupling with H-2 and H-4. |
| NH₂ | ~5.0 - 5.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| Morpholine-N-CH₂ | ~3.6 - 3.8 | t | J ≈ 5.0 | Protons adjacent to the nitrogen atom. |
| Morpholine-O-CH₂ | ~3.4 - 3.6 | t | J ≈ 5.0 | Protons adjacent to the oxygen atom. |
Table 1: Predicted ¹H NMR Data for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (in CDCl₃).
Aromatic Region (δ 6.8-7.4 ppm)
The three protons on the aniline ring (H-2, H-4, and H-6) are expected to resonate in the aromatic region. Due to the meta-relationship between them, they will exhibit small coupling constants, typically in the range of 1.5-2.0 Hz, resulting in triplets for each signal.[1][2] The electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and morpholine-carbonyl groups influence the precise chemical shifts of these protons. The amino group tends to shield the aromatic protons, shifting them upfield, while the bromo and carbonyl groups have a deshielding effect, shifting them downfield.[3]
Amine Protons (δ 5.0-5.5 ppm)
The protons of the primary amine (-NH₂) typically appear as a broad singlet.[4][5] Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5][6] A D₂O shake experiment can be used to confirm the assignment of the NH₂ peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[5]
Morpholine Region (δ 3.4-3.8 ppm)
The eight protons of the morpholine ring are chemically equivalent in pairs and are expected to appear as two distinct triplets. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are typically more deshielded and appear further downfield compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂).[7][8] This is due to the greater electron-withdrawing nature of the amide nitrogen compared to the ether oxygen in this context. The coupling between the adjacent methylene groups results in a triplet splitting pattern with a coupling constant of approximately 5.0 Hz.
Comparative Spectral Analysis: Understanding Substituent Effects
To appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with the experimental data of its constituent building blocks.
3-Bromoaniline
The ¹H NMR spectrum of 3-bromoaniline shows a more complex pattern in the aromatic region compared to our target molecule.[9] The presence of a proton ortho to the amino group leads to larger ortho- and meta-couplings, resulting in more complex multiplets. The introduction of the bulky and electron-withdrawing morpholine-carbonyl group at the 5-position in our target molecule simplifies the aromatic region to three meta-coupled triplets.
Morpholine
In its free form, the protons of morpholine appear as two triplets, with the N-CH₂ protons resonating at a lower chemical shift (around 2.86 ppm in CDCl₃) compared to the O-CH₂ protons (around 3.67 ppm in CDCl₃). The significant downfield shift of the N-CH₂ protons in 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a direct consequence of the nitrogen atom being part of an amide linkage, which strongly withdraws electron density.
Best Practices for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis. The following protocol is recommended for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Figure 2: Recommended workflow for ¹H NMR spectrum acquisition and processing.
Experimental Protocol:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Troubleshooting and Advanced Considerations
-
Peak Broadening: Broadening of the aromatic or morpholine signals can indicate the presence of paramagnetic impurities or sample aggregation. Gentle heating of the sample may improve resolution in some cases. The amine protons are naturally broad due to quadrupolar relaxation and chemical exchange.
-
Solvent Selection: The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[6] Using a hydrogen-bond-accepting solvent like DMSO-d₆ can lead to a downfield shift of the NH₂ signal compared to a less interactive solvent like CDCl₃.
-
Impurity Detection: The ¹H NMR spectrum is a powerful tool for assessing sample purity. Signals that do not correspond to the predicted spectrum may indicate the presence of residual solvents, starting materials, or byproducts. Careful integration of all signals is essential for quantitative purity analysis.
Conclusion
The ¹H NMR spectrum of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is highly informative, with distinct regions corresponding to the aromatic, amine, and morpholine protons. A thorough understanding of the expected chemical shifts and coupling patterns, as detailed in this guide, allows for confident structural verification and purity assessment. By following best practices for sample preparation and data acquisition, researchers can obtain high-quality spectra that are essential for advancing their drug discovery and development programs.
References
- Brukner, P. (2002). Organic Spectroscopy. Oxford University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
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Western University. NMR Sample Preparation. Retrieved from [Link]
-
YouTube. NMR 5: Coupling Constants. Retrieved from [Link][1]
-
LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link][7]
-
ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines. Retrieved from [Link][8]
-
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link][6]
-
Oregon State University. Spectroscopy of Amines. Retrieved from [Link]
-
LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. Retrieved from [Link][2]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Calgary. Chemical shifts. Retrieved from [Link][3]
-
Doc Brown's Chemistry. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
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A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully optimized and verifiable analytical procedure. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically grounded framework for HPLC method development.
Introduction: The Imperative for a Robust Purity Method
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a substituted aniline derivative, a class of compounds frequently encountered as key starting materials or intermediates in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). A well-developed, stability-indicating HPLC method is therefore not merely a quality control tool but a critical component of a robust drug development program. It must be able to separate the main compound from process-related impurities and any degradants that may form under storage or stress conditions.[1][2]
This guide will systematically compare and select the optimal chromatographic conditions—including stationary phase, mobile phase composition, and pH—to achieve a method that is specific, reproducible, and fit for purpose, in alignment with international regulatory standards.[3][4]
Section 1: Analyte Characterization and Strategic Approach
Before any practical work begins, a thorough analysis of the target molecule's physicochemical properties is essential to guide the strategic direction of method development.
Analyte Structure: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
-
Key Functional Groups:
-
Aromatic Amine (Aniline): A weak base (predicted pKa of the conjugate acid is ~4.0-4.5). This group is susceptible to peak tailing on traditional silica-based columns.
-
Morpholine: Contains a tertiary amine, also basic (predicted pKa of the conjugate acid is ~8.5-9.0).
-
Aromatic Ring with Bromine: Provides a strong UV chromophore, making UV detection a suitable choice. This part of the molecule imparts significant hydrophobicity.
-
Amide (Carbonyl): A polar moiety.
-
Initial Strategic Decisions:
-
Chromatographic Mode: The molecule possesses both hydrophobic and polar characteristics, making Reversed-Phase HPLC (RP-HPLC) the ideal starting point.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and analytes are separated primarily based on their hydrophobicity.[5]
-
Detection: The presence of the substituted benzene ring provides strong UV absorbance. A Photodiode Array (PDA) detector will be used to determine the optimal detection wavelength and to assess peak purity.
-
Primary Challenge: The presence of two basic nitrogen atoms is the most significant anticipated challenge. At mid-range pH, these groups can interact with acidic residual silanols on the stationary phase surface, leading to poor peak shape (tailing) and unreliable integration.[6] Therefore, controlling the mobile phase pH is critical.
Section 2: A Comparative Experimental Workflow for Method Development
Our method development follows a logical, multi-stage process designed to systematically optimize each critical parameter. The overall workflow is depicted below.
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A Comparative Guide to the LC-MS Fragmentation of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the structural elucidation and quantification of these molecules. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) mass spectrometry fragmentation of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a compound of interest in medicinal chemistry. We will explore its predicted fragmentation pathways, compare LC-MS with alternative analytical methodologies, and provide a detailed experimental protocol for its analysis.
The Analyte: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a substituted aniline derivative. The structure comprises a central brominated aniline core, an amide linkage, and a morpholine ring. Each of these structural motifs contributes to the overall physicochemical properties of the molecule and dictates its behavior under mass spectrometric analysis. Understanding the interplay of these functional groups is crucial for interpreting its fragmentation pattern.
Predicting the Fragmentation Cascade in LC-MS/MS
While no specific experimental fragmentation data for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is readily available in the public domain, we can predict its fragmentation pathway with a high degree of confidence by examining the known fragmentation behaviors of its constituent parts: brominated aromatic compounds, amides, and morpholine-containing structures.[1][2][3]
Upon introduction into the mass spectrometer and ionization, typically via positive mode electrospray ionization (ESI), the molecule will form a protonated molecular ion, [M+H]⁺. Due to the presence of a bromine atom, this molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4][5] This isotopic signature is a key diagnostic feature for all bromine-containing fragments.
Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to initiate fragmentation at the most labile bonds. The primary fragmentation pathways are predicted to be:
-
Cleavage of the Amide Bond: The C-N bond of the amide is a likely point of initial fragmentation. This can occur in two ways:
-
Formation of the Bromobenzoyl Cation: Cleavage can result in the formation of a stable 3-bromo-5-aminobenzoyl cation.
-
Formation of the Protonated Morpholine Carboxamide: Alternatively, cleavage can yield a protonated morpholine carboxamide fragment.
-
-
Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening fragmentation pathways, often involving the loss of small neutral molecules like ethylene oxide.[6]
-
Loss of the Bromine Radical: While less common as an initial step, the loss of the bromine radical from the molecular ion or subsequent fragment ions can also occur, particularly at higher collision energies.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted fragmentation pathway of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool for the analysis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, other techniques can also be employed, each with its own advantages and limitations.
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity. Provides structural information through fragmentation.[7] Suitable for polar and non-polar compounds. | Matrix effects can cause ion suppression. Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent separation for volatile and thermally stable compounds.[8] Well-established libraries for compound identification. | Not suitable for non-volatile or thermally labile compounds like many anilines without derivatization. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Robust and widely available. Good for quantification. Lower cost than MS. | Less sensitive and selective than MS. Does not provide structural information beyond retention time and UV spectrum. |
Experimental Protocol for LC-MS/MS Analysis
This section provides a general workflow for the analysis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline by LC-MS/MS.
Sample Preparation
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to create working standards and quality control samples at appropriate concentrations.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve good peak shape and retention.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 600-800 L/hr and 350-450 °C).
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Select the protonated molecular ion as the precursor for collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions. It is advisable to perform a collision energy ramp to observe the full fragmentation pattern.[9][10][11]
-
The following diagram illustrates the general workflow for LC-MS analysis:
Caption: General workflow for the LC-MS analysis of a small molecule.
Conclusion
The LC-MS/MS analysis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline provides a wealth of information for its structural confirmation and quantification. By understanding the predicted fragmentation pathways based on its chemical structure, researchers can confidently identify this molecule and its metabolites in complex matrices. The characteristic bromine isotopic pattern serves as a definitive marker for this compound. While other analytical techniques have their merits, the sensitivity, selectivity, and structural elucidation capabilities of LC-MS/MS make it the premier choice for the analysis of such novel chemical entities in the pharmaceutical industry.
References
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[6]. Retrieved from [Link]
-
PMC. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Retrieved from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PMC. (2019, May 14). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Letter: collision-induced dissociation of complexes (metal = Cu, Ca and Mg) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine allows distinction of the acyl groups at the sn1 and sn2 positions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
NIH. (n.d.). 3-Bromo-5-chloroaniline. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Bromocamphor. NIST WebBook. Retrieved from [Link]
-
MassBank. (2008, October 21). chemontid:0000284. Retrieved from [Link]
-
ResearchGate. (2025, May 7). The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O. Retrieved from [Link]
-
NIH. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
PubMed. (2018, March 31). LC-MS/MS Reveals the Formation of Reactive Ortho-Quinone and Iminium Intermediates in Saracatinib Metabolism: Phase I Metabolic Profiling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromocamphor [webbook.nist.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: IR Spectroscopy of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline . It is designed for researchers synthesizing kinase inhibitors or pharmaceutical intermediates who need to validate the structural integrity of this specific scaffold.
Executive Summary
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a critical intermediate in medicinal chemistry, often serving as a scaffold for Type II kinase inhibitors. Its structural complexity—combining an electron-deficient aromatic ring, a tertiary amide, a morpholine heterocycle, and a primary amine—creates a unique spectral fingerprint.
This guide moves beyond generic frequency tables. We compare the spectral performance of this product against its synthetic precursor (the Nitro analogue) to demonstrate how IR spectroscopy serves as a rapid "Go/No-Go" gate in the synthesis workflow.
Molecular Anatomy & Spectral Prediction
To accurately interpret the spectrum, we must deconstruct the molecule into its four vibrationally distinct domains.
Functional Group Analysis
-
The Aniline Handle (Target): The primary amine (-NH₂) is the critical functional group for subsequent coupling reactions. Its appearance confirms the reduction of the nitro precursor.
-
The Tertiary Amide Linker: Connecting the morpholine to the aryl ring, this carbonyl (C=O) is highly conjugated, shifting its frequency lower than typical ketones.
-
The Morpholine Ring: A saturated heterocycle providing strong aliphatic C-H and C-O-C ether signatures.
-
The Aryl Bromide Core: A meta-substituted benzene ring containing a heavy halogen atom, affecting the fingerprint region.
Visualization: Spectral Assignment Map
The following diagram maps the chemical structure to specific IR vibrational modes.
Caption: Functional group mapping of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline to characteristic IR regions.
Comparative Analysis: Product vs. Precursor
The most valuable application of IR for this compound is monitoring the reduction of 3-Bromo-5-nitro-benzoyl morpholine to the target aniline. This comparison validates the reaction's success without requiring expensive LC-MS resources for every check.
The "Switch" Signals
The transformation involves the destruction of the Nitro group and the formation of the Amine.
| Feature | Precursor (Nitro) | Target Product (Aniline) | Interpretation |
| High Frequency (3300-3500 cm⁻¹) | Silent (No N-H) | Doublet (3450/3350 cm⁻¹) | Critical Success Marker. Appearance of two sharp peaks indicates -NH₂ formation. |
| Carbonyl Region (1600-1700 cm⁻¹) | ~1640 cm⁻¹ | ~1635 cm⁻¹ | Slight shift due to change in ring electronics (electron-withdrawing NO₂ vs. donating NH₂). |
| Nitro Stretches (1300-1550 cm⁻¹) | Strong (1530 & 1350 cm⁻¹) | Absent | Critical Purity Marker. Residual peaks here indicate incomplete reduction. |
| Fingerprint Region | Distinct C-N (nitro) modes | C-N (amine) ~1280 cm⁻¹ | Confirmatory secondary signal. |
Why This Matters
-
False Positives: A single peak in the 3300 cm⁻¹ region might indicate a secondary amine (incomplete alkylation side reaction) or moisture (broad peak). The target requires a doublet (Asymmetric and Symmetric stretches).
-
Reaction Monitoring: If the peaks at 1530 cm⁻¹ (Nitro asymmetric stretch) persist, the reaction is incomplete, regardless of the appearance of amine peaks.
Detailed Characteristic Peaks
The following data is synthesized from standard spectroscopic values for benzamide and aniline derivatives, adjusted for the specific electronic environment of this molecule [1, 2].
Table 1: Diagnostic Peak Assignments
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 3440 - 3460 | Medium, Sharp | ν(N-H) Asymmetric | Characteristic of primary anilines. Higher freq due to electron-withdrawing Br/Amide on ring. |
| 3340 - 3360 | Medium, Sharp | ν(N-H) Symmetric | The second half of the primary amine "doublet". |
| 2850 - 2970 | Medium | ν(C-H) Aliphatic | Methylene (-CH₂-) groups within the morpholine ring. Distinguishes from purely aromatic analogues. |
| 1630 - 1650 | Strong | ν(C=O) Amide I | Tertiary amide carbonyl. Lower than esters/ketones due to resonance with the nitrogen lone pair and aromatic ring. |
| 1580 - 1600 | Medium | ν(C=C) Aromatic | Ring breathing modes. Often split due to asymmetric substitution. |
| 1110 | Strong | ν(C-O-C) Ether | The "fingerprint" of the morpholine ring. Differentiates from piperazine analogues. |
| 600 - 700 | Medium/Weak | ν(C-Br) | Heavy atom stretch, highly specific to the brominated scaffold. |
Experimental Protocol: Validated Workflow
To ensure reproducible spectra, follow this protocol. The presence of the morpholine ring makes this compound hygroscopic; moisture exclusion is vital.
Method: ATR-FTIR (Attenuated Total Reflectance)
Recommended over KBr pellets for rapid process control.
-
Sample Preparation:
-
Dry the solid product in a vacuum oven at 40°C for 2 hours to remove lattice water (water O-H peaks overlap with Amine N-H).
-
Ensure the sample is a fine powder. Large crystals can cause poor contact and scattering.
-
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Acquisition:
-
Post-Processing:
-
Apply Baseline Correction.
-
Normalize intensity (0-1 Absorbance) for comparison.
-
Workflow Diagram: Quality Control Gate
Caption: Go/No-Go decision tree using IR spectroscopy for 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Technical Nuances & Troubleshooting
The "Amide II" Band Anomaly
In secondary amides (R-CO-NH-R), an "Amide II" band (N-H bending) appears around 1550 cm⁻¹.
-
Crucial Note: The target molecule contains a Tertiary Amide (Morpholine attached to Carbonyl). Tertiary amides DO NOT show an Amide II band [3].
-
Observation: If you see a strong band at ~1550 cm⁻¹, it is likely the Nitro asymmetric stretch of the unreacted precursor, not an amide band. Do not misinterpret this as a product feature.
Morpholine Ring Conformation
The morpholine ring exists in a chair conformation. The C-O-C stretch at ~1110 cm⁻¹ is very stable and intense. If this peak is weak or shifted significantly, suspect ring opening (degradation) or contamination with non-morpholine analogues [4].
References
-
NIST Mass Spectrometry Data Center. (2023). Morpholine IR Spectrum.[3][4][5][7][8] National Institute of Standards and Technology.[8] [Link]
-
Smith, B. C. (2020).[9] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. sciencescholar.us [sciencescholar.us]
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- 5. researchgate.net [researchgate.net]
- 6. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 7. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]
- 8. Morpholine [webbook.nist.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Comparison: 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline vs. Standard Bromoanilines
Executive Summary
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (Systematic Name: 3-amino-5-bromophenyl)(morpholin-4-yl)methanone) represents a strategic "amphiphilic" building block in medicinal chemistry. Unlike standard lipophilic bromoanilines, this compound incorporates a morpholine amide motif that simultaneously serves as a solubility handle, a hydrogen-bond acceptor, and an electronic modulator.
This guide compares its performance against industry-standard alternatives—specifically 3-Bromoaniline (baseline) and 3-Bromo-5-(trifluoromethyl)aniline (electronic/lipophilic analog)—to assist in Fragment-Based Drug Design (FBDD) and Lead Optimization.
Physicochemical Profile & Structural Logic[1][2]
The core advantage of the morpholine-carbonyl scaffold is the modulation of LogP (lipophilicity) without sacrificing the electronic activation required for cross-coupling reactions.
Comparative Properties Table (Predicted/Representative)
| Property | Target: Morpholine Analog | 3-Bromoaniline | 3-Bromo-5-(trifluoromethyl)aniline |
| Structure | ![Morpholine Amide Scaffold] | Simple Aniline | Fluorinated Aniline |
| Electronic Effect (on Br) | High Activation (EWG: Amide) | Moderate (Neutral/EDG effect of NH2) | Very High Activation (EWG: CF3) |
| Nucleophilicity (on NH2) | Reduced (Meta-EWG) | High | Low (Strong Meta-EWG) |
| Solubility (Aq) | High (Polar Amide + Morpholine O) | Low | Very Low |
| cLogP | ~1.2 - 1.5 | ~2.1 | ~3.0 |
| Metabolic Stability | High (Amide is stable) | Low (Phase I/II susceptible) | High (Blocked metabolic site) |
| Primary Utility | Solubility & H-Bonding | Baseline Scaffold | Lipophilicity & Potency |
Chemist's Insight: The morpholine oxygen acts as a distal hydrogen bond acceptor, often interacting with solvent-exposed residues in the kinase hinge region or solvent front, improving the enthalpy of binding (
) while lowering the desolvation penalty compared to the hydrophobic CF3 group.
Synthetic Utility & Performance[4]
A. Reactivity Profile
The presence of the carbonyl group at the 5-position exerts a meta-electron withdrawing effect (EWG). This creates a "Push-Pull" system on the benzene ring:
-
Effect on Bromine (C3): The electron-deficient ring facilitates oxidative addition of Palladium(0), making this compound more reactive in Suzuki-Miyaura couplings than simple 3-bromoaniline.
-
Effect on Amine (C1): The lone pair on the aniline nitrogen is less available due to the inductive withdrawal of the amide. Consequently, this aniline is a weaker nucleophile . It requires stronger activation (e.g., HATU, higher temp) when acting as the nucleophile in amide couplings.
B. Experimental Workflow: Synthesis & Coupling
The following Graphviz diagram illustrates the synthesis of the building block and its subsequent divergent reactivity.
Figure 1: Synthesis and divergent reactivity pathways. The EWG nature of the amide enhances Path A (Suzuki) but retards Path B (Nucleophilic attack).
Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block (Amide Coupling)
Use this protocol to generate the target compound from the commercial acid precursor.
-
Reagents: 3-Amino-5-bromobenzoic acid (1.0 equiv), Morpholine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.2 M).
-
Procedure:
-
Dissolve 3-Amino-5-bromobenzoic acid in anhydrous DMF under
. -
Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.
-
Add HATU.[1][2] The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester.
-
Add Morpholine dropwise.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS (Target Mass: ~285 Da).
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. Dry over . -
Purification: Flash chromatography (0-5% MeOH in DCM). The morpholine amide is polar; expect elution at higher polarity than the starting material ester.
Protocol B: Optimized Suzuki Coupling (Using the Target as Electrophile)
Due to the electron-deficient ring, mild conditions are preferred to prevent protodeboronation of the coupling partner.
-
Reagents: Target Bromoaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(0.05 equiv), (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.[1]
-
Combine all reagents in a microwave vial or sealed tube.
-
Heat to 80°C for 2–4 hours. (Note: Standard bromoanilines often require 90–100°C; the activated nature allows slightly lower temps).
-
Critical Step: If the boronic acid is electron-poor (e.g., pyridine-boronic acid), increase catalyst loading to 0.10 equiv and use
as the base.
-
Decision Guide: When to Use Which Bromoaniline?
Select the correct building block based on your specific SAR (Structure-Activity Relationship) needs.
Figure 2: Strategic decision matrix for scaffold selection in lead optimization.
References
-
Suzuki-Miyaura Coupling of Electron-Deficient Bromoanilines
- Source: Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction. Molecules, 20, 7528–7557.
- Relevance: Establishes the enhanced reactivity of EWG-substituted aryl halides (like the target compound)
-
URL:[Link]
-
Morpholine Amides in Medicinal Chemistry
-
Source: Jain, A., & Sahu, S. K. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[3]
- Relevance: Details the pharmacological advantages of morpholine scaffolds, including solubility enhancement and kinase inhibitor potency.
-
URL:[Link]
-
- Synthesis Precursor (Patent)
-
Comparative Lipophilicity of CF3 vs.
- Source: Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions. RSC Advances.
- Relevance: Provides data on the lipophilicity shifts ( LogP) associated with CF3 groups vs. polar handles, supporting the physicochemical comparison table.
-
URL:[Link]
Sources
A Comparative Guide to the Synthesis and Characterization of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline via Nitroarene Reduction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Aryl amines, in particular, are privileged structures found in a vast array of pharmacologically active compounds. This guide provides an in-depth technical analysis of the synthesis and characterization of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a versatile intermediate for drug development. We will focus on a robust and widely applicable synthetic route: the reduction of the corresponding nitroarene. This guide will objectively compare this method with other synthetic alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
The title compound incorporates several key structural features that make it a valuable building block in medicinal chemistry. The 3-bromo-5-aminoaniline core provides two distinct points for diversification. The amino group is a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and diazotization, allowing for the introduction of various pharmacophores. The bromine atom offers a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures often found in kinase inhibitors and other targeted therapies.[1][2] Furthermore, the morpholine amide moiety can enhance solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.
Synthesis via Reduction of (3-Bromo-5-nitrophenyl)(morpholino)methanone
A common and efficient method for the preparation of aromatic amines is the reduction of the corresponding nitro compounds. This transformation is a cornerstone of organic synthesis due to the ready availability of nitroarenes through electrophilic aromatic nitration.
The Precursor: (3-Bromo-5-nitrophenyl)(morpholino)methanone
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline via reduction begins with the commercially available precursor, (3-bromo-5-nitrophenyl)(morpholino)methanone (CAS No. 941294-19-5).[3] This starting material can be synthesized by the acylation of morpholine with 3-bromo-5-nitrobenzoyl chloride.
The Reduction Step: A Mechanistic Perspective
The reduction of a nitro group to an amine is a six-electron process that can be achieved through various reagents and catalysts. Common methods include catalytic hydrogenation and metal-mediated reductions in acidic or neutral media.
For the synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, a particularly effective method is the use of a metal in the presence of an acid, such as iron powder with hydrochloric acid in an alcoholic solvent. This method is often preferred in laboratory settings due to its operational simplicity, cost-effectiveness, and high functional group tolerance.[4]
The generally accepted mechanism for the reduction of a nitroarene with a metal and acid involves a series of single electron transfers from the metal surface to the nitro group, with protonation of the resulting intermediates by the acid. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.
Figure 1: Simplified mechanistic pathway for the reduction of a nitroarene to an amine.
Characterization Data of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
| Analytical Technique | Expected Data |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.1-6.8 (m, 3H, Ar-H), 4.0-3.5 (br s, 8H, morpholine-H), 3.8 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O), ~148 (C-NH₂), ~137 (C-Br), ~123, ~118, ~115 (Ar-C), ~67 (O-CH₂), ~48, ~43 (N-CH₂) |
| FTIR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretching), ~1630 (C=O stretching, amide I), ~1590 (N-H bending), ~1240 (C-N stretching), ~1115 (C-O-C stretching) |
| Mass Spec. (ESI-MS) | m/z: 285.0 [M+H]⁺, 287.0 [M+H+2]⁺ (for ⁷⁹Br and ⁸¹Br isotopes) |
Comparison with Alternative Synthetic Routes
While the reduction of the corresponding nitro compound is a highly effective method, other synthetic strategies can be employed to access 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline. A comparative analysis of these routes is crucial for selecting the most appropriate method based on factors such as starting material availability, scalability, cost, and environmental impact.
Figure 2: Comparison of synthetic routes to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
| Synthetic Route | Advantages | Disadvantages |
| 1. Nitro Reduction | Readily available starting materials. Robust and scalable reaction. High yielding. | Requires handling of nitro compounds. Reduction step may require specific catalysts or reagents. |
| 2. Amide Coupling | Direct formation of the amide bond. Avoids the use of nitro compounds. | 3-Bromo-5-aminobenzoic acid may be less readily available or more expensive. Requires activation of the carboxylic acid. |
| 3. Suzuki Coupling | Modular approach allowing for late-stage diversification. | Requires synthesis of a specific boronic acid or ester. Palladium catalyst can be expensive. Reaction optimization may be required. |
Experimental Protocols
Synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline via Reduction
This protocol is adapted from the synthesis of the closely related (3-aminophenyl)(morpholino)methanone.[4]
Materials:
-
(3-Bromo-5-nitrophenyl)(morpholino)methanone
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-bromo-5-nitrophenyl)(morpholino)methanone (1.0 eq) and ethanol to form a slurry.
-
Add iron powder (5.0 eq) to the slurry.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) according to IUPAC recommendations.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Analysis: Observe the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of the bromine atom ([M+H+2]⁺).[7]
Conclusion
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline via the reduction of its nitro precursor is a reliable and efficient method that is well-suited for both laboratory and larger-scale production. The readily available starting materials and the robustness of the reduction step make it an attractive choice for synthetic chemists. While alternative routes such as direct amide coupling or Suzuki cross-coupling offer different strategic advantages, the nitro reduction pathway provides a balance of efficiency, cost-effectiveness, and practicality. The comprehensive characterization of the final product using a combination of NMR, FTIR, and mass spectrometry is crucial to ensure its identity and purity, thereby providing a solid foundation for its use in the development of new therapeutic agents.
References
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Magnetic Resonance in Chemistry, 46(6), 582-598. Available from: [Link]
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UCSB Department of Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. NMR Facility. Available from: [Link]
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University of Wisconsin-Eau Claire. (n.d.). Chapter 11 - Amines. Available from: [Link]
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Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available from: [Link]
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BMRB. (n.d.). Further Conventions for NMR Shielding and Chemical Shifts. Available from: [Link]
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IUPAC. (n.d.). chemical shift, δ in NMR. IUPAC Compendium of Chemical Terminology. Available from: [Link]
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The American Journal of Medical Sciences and Pharmaceutical Research. (2024). Testing Protocols and Characterization of Organic Compounds. Available from: [Link]
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inLIBRARY. (2024). Testing Protocols and Characterization of Organic Compounds. The American Journal of Medical Sciences and Pharmaceutical Research. Available from: [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]
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Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. Available from: [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
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Griti. (2016, September 21). Interpreting Mass Spectra Overview | Structure of Organic Molecules [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available from: [Link]
- Unknown. (n.d.). Interpretation of mass spectra.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Nuno Maulide. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available from: [Link]
-
Reddy, C., & Viswanath, I. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: Hazard Profile and Chemical Characteristics
Key Hazard Considerations:
-
Toxicity of Anilines: Aniline and its derivatives are known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Aniline itself is classified as a combustible liquid and can produce poisonous gases in a fire.[2] Prolonged or repeated exposure to aniline compounds may have adverse health effects.[2][4]
-
Halogenated Organic Compounds: As a brominated compound, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline falls under the category of halogenated organic compounds.[5][6] These substances can be persistent in the environment and often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[7][8]
-
Morpholine Moiety: While morpholine itself is considered biodegradable and is used in applications like water treatment as a corrosion inhibitor, its presence in a more complex molecule does not negate the hazards posed by the aniline and bromine components.[9][10][11]
A summary of the inferred hazard classification is presented below:
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14][15] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[12][13][14][15][16] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[12][13][14][15][16] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[12][14][16][17] | Inhalation |
Given these potential hazards, all waste containing 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline must be treated as hazardous waste.[8][18][19]
The Core Principle: Segregation and Containment
The foundational step in proper chemical waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
dot
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- 19. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Executive Safety Summary
Compound Class: Functionalized Halo-Aniline / Morpholine Amide Primary Hazard Assumption (Precautionary Principle): In the absence of compound-specific toxicological data, this substance must be handled as a Potent Methemoglobinemia Inducer and Severe Skin/Eye Irritant . CAS Registry: Not globally listed in standard public EHS databases (Treat as Novel Chemical Entity). Physical State: Solid (Predicted based on MW ~285 g/mol and amide functionality).
Critical Warning: This compound contains an aniline moiety. Anilines are known to absorb rapidly through intact skin and oxidize hemoglobin to methemoglobin, causing tissue hypoxia. The morpholine-carbonyl group increases polarity but does not negate the systemic toxicity risk of the aromatic amine.
Risk Assessment & Hazard Identification
Derived from Structural Activity Relationship (SAR) of 3-bromoaniline and morpholine amides.
| Hazard Class | GHS Category (Estimated) | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 / 4 | Toxic/Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Cat 3 | Toxic in contact with skin.[1][2][3][4] Rapid absorption likely. |
| Skin/Eye Irritation | Cat 2A / 2 | Causes serious eye irritation and skin irritation.[3][5] |
| STOT - Repeated | Cat 2 | May cause damage to blood (Methemoglobinemia) through prolonged exposure. |
| Sensitization | Cat 1 | May cause an allergic skin reaction.[4] |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard nitrile gloves alone for prolonged handling. The lipophilic bromine substituent may accelerate permeation.
| Protection Zone | Equipment Requirement | Technical Justification |
| Respiratory | Primary: Fume Hood (Face velocity > 0.5 m/s)Secondary: N95/P100 Respirator (if powder handling outside hood) | Prevents inhalation of dust/aerosols which enter the bloodstream directly. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/Barrier) or Thick Nitrile (8 mil) | Standard nitrile has poor resistance to aromatic amines. Laminate films provide >480 min breakthrough time. |
| Dermal (Body) | Tyvek® Lab Coat (Closed Front) or Disposable Coveralls | Prevents dust accumulation on street clothes. Cotton lab coats are insufficient for potent solids. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses do not seal against airborne dust or splashes. |
Operational Handling Protocol
Phase 1: Preparation & Weighing
-
Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (CFH).
-
Static Control: Use an ionizing fan or anti-static gun. Functionalized anilines are often fluffy, electrostatic solids that disperse easily.
-
Workspace Prep: Line the hood surface with an absorbent, plastic-backed mat (pig mat) to capture minor spills.
Phase 2: Reaction Setup
-
Solvent Selection: When dissolving, avoid highly volatile solvents (like ether) if possible to reduce vapor drift.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize puff-back.
-
Temperature: If heating is required, ensure the system is under a reflux condenser and inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline amine, which can form toxic nitroso intermediates.
Phase 3: Quenching & Cleanup
-
Decontamination Solution: Use a solution of 5% Surfactant (e.g., Decon 90) in water .
-
Note: Avoid using bleach (Sodium Hypochlorite) directly on aniline wastes, as this can form chloramines or violent exothermic reactions.
-
-
Glassware: Rinse glassware with Acetone inside the hood, then wash with the surfactant solution. Collect the first acetone rinse as hazardous waste.
Emergency Response & First Aid
Scenario A: Skin Exposure
-
Immediate Action: Drench area with water for 15 minutes.[2][3][5][6]
-
Soap: Use a non-abrasive soap (polyethylene glycol-based cleansers are ideal for lipophilic toxins).
-
Medical: Seek medical attention. Request a Methemoglobin level check .
Scenario B: Inhalation
-
Evacuate: Move to fresh air immediately.
-
Oxygen: If trained personnel are present and victim is cyanotic (blue lips/fingernails), administer oxygen.
Waste Disposal Strategy
Directive: Segregate strictly. Do not mix with general organic waste if possible to prevent cross-reaction.
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Contaminated gloves, mats, weighing boats. | Double-bag in heavy-duty polyethylene. Label "Toxic Solid - Aniline Derivative". |
| Liquid Waste (Halogenated) | Reaction mother liquors (DCM, Chloroform mixtures). | Halogenated Waste Stream. Ensure pH is neutral/basic. |
| Liquid Waste (Aqueous) | First rinses, aqueous extractions. | Aqueous Toxic Waste.[7] Label "Contains Ethoxylated Amines". |
Visualizations
Figure 1: PPE Layering & Donning Logic
This diagram illustrates the "Double Barrier" concept required for handling potent aniline derivatives.
Caption: Sequential donning procedure ensuring zero skin exposure. The "Tuck/Over Cuff" method creates a tortuous path for chemical ingress.
Figure 2: Spill Response Decision Matrix
Logic flow for managing spills of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline.
Caption: Decision tree distinguishing between manageable bench-scale spills and bio-hazard level evacuations.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Bromoaniline (Source of SAR Data). PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Aniline derivatives and toxicity profiles. ECHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. OSHA.gov. Available at: [Link]
Sources
- 1. 3-Bromo-5-chloroaniline | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
